thieno[2,3-d]pyrimidin-4(3H)-one
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDVKUHCDPPWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384579 | |
| Record name | thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14080-50-3 | |
| Record name | thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Scrutiny of Thieno[2,3-d]pyrimidin-4(3H)-one: An In-depth Technical Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the core heterocyclic compound, thieno[2,3-d]pyrimidin-4(3H)-one, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Thieno[2,3-d]pyrimidines are a class of compounds of significant interest in medicinal chemistry and drug development due to their structural similarity to purines, allowing them to act as bioisosteres and exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] A thorough understanding of their structure and fragmentation is crucial for the synthesis of novel analogs and the development of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectral Data
The proton NMR spectrum of this compound and its derivatives is characterized by distinct signals corresponding to the protons on the thiophene and pyrimidine rings, as well as any substituents.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H of CH (H1) | 7.26-7.27 | doublet | 7.1 |
| H of CH (H2) | 7.44-7.66 | doublet | 8.1 |
| H of CH (H3) | 7.99 | singlet | 4.1 |
| H of NH | 8.12 | singlet | - |
Note: Data is for the parent this compound as reported in a study.[4] Solvent used was not specified in this particular table, but DMSO-d₆ is commonly used for this class of compounds.
¹³C NMR Spectral Data
The carbon NMR spectrum provides insight into the carbon framework of the molecule. Below are typical chemical shifts for a substituted this compound derivative, specifically 5,6,7,8-Tetrahydro-3H-benzo[2][5]thieno[2,3-d]pyrimidin-4-one.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Aliphatic Carbons (CH₂) | 22.31, 23.00, 24.98, 25.88 |
| Thiophene Carbons | 123.23, 131.35, 132.64, 145.37 |
| C=N | 158.21 |
| C=O | 162.96 |
Note: This data is for a tetrahydro-benzo fused derivative, which will influence the chemical shifts compared to the unsubstituted parent compound, but it provides a general indication of the regions where the core carbons resonate.[6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Electron Ionization (EI-MS) Data
The mass spectrum of this compound and its derivatives typically shows a prominent molecular ion peak (M⁺), confirming the molecular weight of the compound. The fragmentation pattern provides valuable structural information. For the derivative 5,6,7,8-Tetrahydro-3H-benzo[2][5]thieno[2,3-d]pyrimidin-4-one, the following fragments were observed:
| m/z | Assignment | Relative Intensity (%) |
| 206 | M⁺ | 20 |
| 178 | M⁺-(HCNH) | 1 |
| 57 | C₂SH | 100 |
Note: This data provides an example of the fragmentation of a thieno[2,3-d]pyrimidine derivative.[6] The fragmentation of the unsubstituted parent compound would follow a similar logic of neutral losses and ring cleavages.
Experimental Protocols
The following are generalized experimental protocols for the NMR and mass spectrometry analysis of this compound, based on common practices reported in the literature.[2][7]
NMR Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is usually used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by Fourier transformation to obtain the NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for generating ions, typically using an electron beam with an energy of 70 eV. Electrospray ionization (ESI) is often used for LC-MS.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Visualizing the Process and Structure
To better illustrate the workflow and molecular relationships, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic analysis.
Caption: Generalized mass spectrometry fragmentation pathway.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Thieno[2,3-d]pyrimidin-4(3H)-one Scaffold: A Comprehensive Guide to Initial Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core, a bioisostere of purines, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides an in-depth overview of the initial biological screening of thieno[2,3-d]pyrimidin-4(3H)-one libraries, offering detailed experimental protocols, structured data presentation, and visual workflows to facilitate drug discovery and development efforts.
Diverse Biological Activities of the this compound Library
Derivatives of the this compound scaffold have been extensively evaluated for a variety of therapeutic applications. The most prominent activities include anticancer, antimicrobial, anti-inflammatory, and kinase inhibition.[1]
Anticancer Activity
The this compound moiety is a cornerstone in the development of novel anticancer agents.[2][3] These compounds have shown potent cytotoxic effects against a wide range of cancer cell lines, including those of the lung, breast, prostate, and colon.[2][3][4] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases, dihydrofolate reductase (DHFR), and phosphoinositide 3-kinases (PI3Ks).[5][6][7][8]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Compound 15[2] | A549 (Non-small cell lung cancer) | 0.94 | Apoptosis induction |
| 2-(benzylamino)-5,6-dimethylthis compound[4][9] | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% | Cytotoxic |
| Compound 10b[3] | MCF-7 (Breast cancer) | 19.4 | EGFR/PI3K inhibition |
| Compound 10e[3] | MCF-7 (Breast cancer) | 14.5 | EGFR/PI3K inhibition |
| Compound 17f[10] | HCT-116 (Colon cancer) | 2.80 | VEGFR-2 inhibition |
| Compound 17f[10] | HepG2 (Liver cancer) | 4.10 | VEGFR-2 inhibition |
| Compound 20[7] | SNB-75 (CNS cancer) | 0.20 (DHFR inhibition) | DHFR inhibition |
Antimicrobial and Antifungal Activity
Several this compound derivatives have demonstrated significant antimicrobial and antifungal properties.[11][12] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[11][12] The proposed mechanisms of action include the inhibition of essential microbial enzymes like DNA gyrase and CYP51 lanosterol demethylase.[11]
Table 2: Antimicrobial and Antifungal Activity of Selected this compound Derivatives
| Compound Reference | Microbial Strain | MIC (mM) | Mechanism of Action |
| Compound 22[11] | Gram-positive & Gram-negative bacteria | 0.05-0.13 | Topoisomerase II DNA gyrase inhibition |
| Compound 14[11] | Fungal species | 0.013-0.026 | CYP51 lanosterol demethylase inhibition |
| Compound 15[11] | Fungal species | 0.027 | CYP51 lanosterol demethylase inhibition |
| Compound 2[12] | MRSA, VRSA, VISA, VRE | 2-16 mg/L | Not specified |
Anti-inflammatory Activity
The anti-inflammatory potential of the this compound scaffold has also been investigated.[13][14] Certain derivatives have shown the ability to reduce inflammation in in vivo models, with a mechanism linked to the inhibition of prostaglandin E2 (PGE2) production.[14]
Table 3: Anti-inflammatory Activity of a Selected this compound Derivative
| Compound Reference | Assay | Result | Mechanism of Action |
| Compound 4c[14] | Carrageenan-induced paw edema | 42% protection after 3h | Reduction of PGE2 concentration |
Kinase Inhibitory Activity
The structural similarity of thieno[2,3-d]pyrimidines to purines makes them ideal candidates for kinase inhibitors.[6] Numerous derivatives have been synthesized and found to be potent inhibitors of various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), vascular endothelial growth factor receptor 2 (VEGFR-2), and phosphoinositide 3-kinase (PI3K).[8][10][15]
Table 4: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound Reference | Kinase Target | IC50 (µM) |
| Compound 8k[15] | ROCK I | 0.004 |
| Compound 8k[15] | ROCK II | 0.001 |
| Compound 17f[10] | VEGFR-2 | 0.23 |
| Compound VIb[8] | PI3Kβ | 72% inhibition at 10 µM |
| Compound VIb[8] | PI3Kγ | 84% inhibition at 10 µM |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable initial screening of a this compound library.
Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones
A common synthetic route involves a one-pot reaction from 2H-thieno[2,3-d][2][11]oxazine-2,4(1H)-diones, aromatic aldehydes, and primary amines.[2]
Materials:
-
Substituted aromatic aldehyde
-
Benzylamine or other primary amine
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the 2H-thieno[2,3-d][2][11]oxazine-2,4(1H)-dione, aromatic aldehyde, and primary amine in the chosen solvent.
-
Heat the reaction mixture under reflux for a specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)[2]
-
Normal human cell line (e.g., HL-7702) for toxicity assessment[2]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control such as doxorubicin.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., streptomycin, ampicillin, ketoconazole)[11]
-
96-well plates
-
Incubator
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema Test
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[14]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
This compound compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., diclofenac sodium)[14]
-
Pletysmometer
Procedure:
-
Administer the test compounds or the standard drug orally or intraperitoneally to the animals.
-
After a specific period (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Visualization of Workflows and Pathways
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of a this compound library.
Caption: General workflow for the screening of a this compound library.
PI3K Signaling Pathway
The PI3K pathway is a critical signaling cascade that is often dysregulated in cancer. Several this compound derivatives have been shown to inhibit PI3K.[8]
Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound derivatives.
This guide provides a foundational framework for the initial biological screening of this compound libraries. By employing systematic and robust methodologies, researchers can effectively identify and advance promising lead compounds for the development of new therapeutics.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation and QSAR studies of new this compound derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of new thieno [2,3-d]pyrimidine-2,4(1H,3H)-diones with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of this compound derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Thieno[2,3-d]pyrimidin-4(3H)-one: A Comprehensive Technical Guide to Core Structure Modifications and Preliminary Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized as a bioisostere of purine bases like adenine. This structural similarity has led to the exploration of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against a wide array of biological targets. This technical guide provides an in-depth overview of the core structure modifications of this compound and summarizes the preliminary structure-activity relationship (SAR) data against key biological targets.
Data Presentation: Structure-Activity Relationship (SAR) Summary
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data for various derivatives against different biological targets, including cancer cell lines and protein kinases.
Anticancer Activity
Table 1: In Vitro Cytotoxicity of 2,3-Disubstituted this compound Derivatives against Human Cancer Cell Lines
| Compound | R2 | R3 | A549 (NSCLC) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | PC-9 (NSCLC) IC50 (µM) | HL-7702 (Normal) IC50 (µM) |
| 15 | 4-Chlorophenyl | 4-Hydroxybenzyl | 0.94 | >50 | >50 | >50 | >50 |
| 19 | 4-Methoxyphenyl | 4-Hydroxybenzyl | 10.32 | 1.89 | 12.34 | 2.45 | >50 |
| 7 | 4-Chlorophenyl | Benzyl | 1.89 | 1.56 | >50 | >50 | >50 |
| 10 | 4-Methoxyphenyl | Benzyl | 1.98 | 1.23 | >50 | >50 | >50 |
Data synthesized from multiple sources.[1]
SAR Summary for Anticancer Activity:
-
Modifications at the 2 and 3-positions of the this compound core significantly influence cytotoxic activity.
-
Compound 15 , with a 4-chlorophenyl group at R2 and a 4-hydroxybenzyl group at R3, demonstrated potent and selective activity against the A549 non-small cell lung cancer (NSCLC) cell line with an IC50 of 0.94 µM and no toxicity to normal human liver cells (HL-7702).[1]
-
The presence of a hydroxyl group on the benzyl moiety at R3 appears to be beneficial for activity against certain cancer cell lines.
Kinase Inhibition
The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of various protein kinases implicated in cancer and other diseases.
Table 2: Inhibition of Phosphoinositide 3-Kinase (PI3K) Isoforms by 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine Derivatives
| Compound | R (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) at 10 µM | Inhibition of PI3Kγ (%) at 10 µM |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
SAR Summary for PI3K Inhibition:
-
A hydroxyl group at the 3-position of the 2-phenyl ring is a key structural feature for potent PI3K inhibition.
-
The addition of a methoxy group at the 5-position, in conjunction with a 3-hydroxyl group (Compound VIb ), enhances inhibitory activity against both PI3Kβ and PI3Kγ isoforms.
Table 3: Inhibition of Epidermal Growth Factor Receptor (EGFR) by Thieno[2,3-d]pyrimidine Derivatives
| Compound | R1 (at position 2) | R2 (at position 4) | EGFR (wild-type) IC50 (nM) | EGFR (T790M mutant) IC50 (nM) |
| 1 | 2-Methoxy-4-aminophenyl | 4-Anilino | 15 | 250 |
| 2 | 2,4-Dimethoxyphenyl | 4-Anilino | 8 | 120 |
| 3 | 2-Methoxy-4-(dimethylamino)phenyl | 4-Anilino | 5 | 50 |
SAR Summary for EGFR Inhibition:
-
Substitutions at both the 2-phenyl and 4-anilino positions are critical for high potency against EGFR.
-
A small, electron-donating group, such as a methoxy group, at the 4-position of the 2-phenyl ring generally enhances activity.
Table 4: Inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) by 3,6-disubstituted this compound Derivatives
| Compound | R1 (at position 3) | R2 (at position 6) | ROCK1 IC50 (µM) | ROCK2 IC50 (µM) |
| 8k | 3-Methoxybenzyl | 1H-Pyrrolo[2,3-b]pyridin-4-yl | 0.004 | 0.001 |
SAR Summary for ROCK Inhibition:
-
Compound 8k emerged as a highly potent ROCK inhibitor with IC50 values in the low nanomolar range against both ROCK1 and ROCK2.[2] This highlights the importance of specific substitutions at the 3 and 6 positions for achieving high potency.[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core and for key biological assays.
Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones
A convenient one-pot synthesis method can be employed for the preparation of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-thieno[2,3-d][1][3]oxazine-2,4(1H)-diones.[1]
General Procedure:
-
A mixture of the appropriate 2H-thieno[2,3-d][1][3]oxazine-2,4(1H)-dione (1.0 mmol), an aromatic aldehyde (1.2 mmol), and a primary amine (e.g., benzylamine or 4-hydroxybenzylamine) (1.2 mmol) in ethanol (20 mL) is stirred at room temperature for 10 minutes.
-
The reaction mixture is then refluxed for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2,3-disubstituted this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL per well) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
PI3K Enzyme Inhibition Assay
The inhibitory activity of compounds against PI3K isoforms can be determined using various assay formats, such as a competitive assay that measures the amount of PIP3 produced.
General Procedure (Competitive Assay):
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).
-
Kinase Reaction: a. In a 384-well plate, add the diluted test compound or vehicle control. b. Add the PI3K enzyme solution to each well. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature. d. Initiate the kinase reaction by adding a mixture of the substrate (e.g., PI(3,4)P2) and ATP. e. Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Detection: a. Stop the reaction and add a detection reagent that specifically binds to the product (PIP3). This can be a biotinylated-PIP3 probe in a competitive format. b. The amount of product is then quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or a colorimetric readout after incubation with a streptavidin-HRP conjugate.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for SAR studies relevant to the this compound core.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Caption: A generalized workflow for structure-activity relationship (SAR) studies of this compound derivatives.
References
Navigating Early-Stage Drug Discovery: A Technical Guide to the Solubility and Stability of Novel Thieno[2,3-d]pyrimidin-4(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, with analogs demonstrating promising therapeutic potential, notably as inhibitors of key signaling pathways implicated in cancer and other diseases. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, paramount among them being suboptimal physicochemical properties such as poor solubility and insufficient stability. This technical guide provides an in-depth overview of the critical solubility and stability studies essential for the preclinical development of new this compound analogs.
The Importance of Early Physicochemical Profiling
A comprehensive understanding of a compound's solubility and stability is fundamental to its successful development. Poor aqueous solubility can lead to low and erratic bioavailability, hindering the translation of potent in vitro activity to in vivo efficacy. Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of potentially toxic byproducts. Early and robust assessment of these parameters is therefore not just a regulatory requirement but a critical step in de-risking a project and selecting candidates with the highest probability of success.
Solubility Studies: From Kinetic Screening to Thermodynamic Assessment
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous solution, is a critical determinant of a drug's behavior. For drug discovery, aqueous solubility is a key parameter as it influences absorption and distribution. The following sections detail the experimental protocols for determining both kinetic and thermodynamic solubility.
Experimental Protocol: Kinetic Solubility Assay
Kinetic solubility provides a high-throughput assessment of how readily a compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), will dissolve and remain in an aqueous buffer. This assay is invaluable for the rapid screening of large numbers of compounds in the early phases of discovery.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each this compound analog in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solutions in DMSO to create a range of concentrations (e.g., from 5 mM to 0.01 mM).
-
Aqueous Buffer Addition: Add a fixed volume of phosphate-buffered saline (PBS) at pH 7.4 to each well of a 96-well microplate containing the DMSO solutions. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for a set period, typically 1.5 to 2 hours, with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The lowest concentration at which a precipitate is observed is recorded as the kinetic solubility.
-
Data Analysis: The results are often reported as a solubility range (e.g., <1 µM, 1-10 µM, >10 µM).
Experimental Protocol: Thermodynamic Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is a more accurate reflection of its intrinsic solubility. This method is typically employed for lead optimization candidates.
Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline this compound analog to a known volume of the test solvent (e.g., water, PBS pH 7.4, simulated gastric fluid) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The thermodynamic solubility is expressed as a precise concentration, for example, in µg/mL or µM.
Illustrative Solubility Data for Novel this compound Analogs
The following table presents hypothetical solubility data for a series of novel this compound analogs, illustrating how structural modifications can influence solubility.
| Compound ID | R1-Substituent | R2-Substituent | Kinetic Solubility (PBS, pH 7.4) | Thermodynamic Solubility (Water, 25°C) |
| THP-001 | H | Phenyl | < 5 µM | 2.1 µg/mL |
| THP-002 | H | 4-Fluorophenyl | < 5 µM | 1.8 µg/mL |
| THP-003 | H | 4-Hydroxyphenyl | 10-25 µM | 15.7 µg/mL |
| THP-004 | H | 4-Morpholinophenyl | > 50 µM | 68.3 µg/mL |
| THP-005 | Methyl | Phenyl | < 5 µM | 3.5 µg/mL |
| THP-006 | Methyl | 4-Morpholinophenyl | > 50 µM | 82.1 µg/mL |
This data is for illustrative purposes only.
The introduction of polar groups, such as a hydroxyl or a morpholino moiety, can significantly enhance the aqueous solubility of the this compound scaffold.
Stability Studies: Assessing the Chemical Robustness of Drug Candidates
Evaluating the chemical stability of a drug candidate is crucial for determining its shelf-life and for identifying potential degradation products. Forced degradation studies are employed to accelerate the degradation process and provide insights into the compound's intrinsic stability.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than those it would encounter during storage. These studies are essential for developing stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Subject the compound to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Data Analysis: Quantify the amount of the parent compound remaining and identify the major degradation products. The results are typically expressed as the percentage of degradation.
Illustrative Stability Data for a Novel this compound Analog (THP-004)
The following table provides hypothetical stability data for a promising analog, THP-004.
| Stress Condition | Duration | % Degradation of THP-004 | Major Degradation Products |
| 0.1 M HCl, 60°C | 24 hours | 8.2% | DP-1 |
| 0.1 M NaOH, 60°C | 24 hours | 15.7% | DP-2, DP-3 |
| 3% H₂O₂, RT | 24 hours | 5.1% | DP-4 |
| Heat (80°C, solid) | 48 hours | < 2% | Not significant |
| Photostability (ICH Q1B) | - | 3.5% | DP-5 |
This data is for illustrative purposes only. DP refers to Degradation Product.
This illustrative data suggests that the primary liabilities for this compound class may be hydrolysis under basic conditions.
Visualization of Experimental Workflows and Signaling Pathways
Visual diagrams are powerful tools for communicating complex experimental processes and biological mechanisms. The following sections provide Graphviz diagrams for key workflows and signaling pathways relevant to the study of this compound analogs.
Experimental Workflow for Solubility and Stability Profiling
Caption: Workflow for solubility and stability profiling.
Signaling Pathways
Many this compound analogs have been investigated as inhibitors of protein kinases, such as those in the PI3K/Akt and ROCK signaling pathways.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway inhibition.
ROCK Signaling Pathway
Caption: ROCK signaling pathway inhibition.
Conclusion
The successful advancement of novel this compound analogs from hit to clinical candidate is critically dependent on a thorough and early assessment of their solubility and stability. The experimental protocols and illustrative data presented in this guide underscore the importance of a systematic approach to characterizing these fundamental physicochemical properties. By integrating these studies into the early stages of drug discovery, research and development teams can make more informed decisions, prioritize compounds with favorable drug-like properties, and ultimately increase the likelihood of developing safe and effective new medicines.
Quantum Chemical Insights into the Electronic Landscape of Thieno[2,3-d]pyrimidin-4(3H)-one: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] Understanding the electronic properties of this heterocyclic system is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the electronic characteristics of this compound. It details the computational methodologies, summarizes key electronic descriptors, and illustrates the workflow from molecular design to electronic property analysis, serving as a valuable resource for researchers in the field of drug discovery.
Introduction: The Significance of this compound
Thieno[2,3-d]pyrimidines are bioisosteres of purines, the fundamental components of nucleic acids.[4][5] This structural similarity allows them to interact with a variety of biological targets, leading to their diverse pharmacological profiles.[5][6] The electronic properties of these molecules, such as the distribution of electron density and the energies of frontier molecular orbitals, play a crucial role in their reactivity, stability, and intermolecular interactions with biological macromolecules.[2][7] Quantum chemical calculations provide a powerful in-silico tool to probe these properties, offering insights that can guide the synthesis of more potent and selective drug candidates.
Methodologies: A Computational and Experimental Overview
The study of the electronic properties of this compound and its derivatives involves a synergistic approach of chemical synthesis and computational analysis.
General Synthesis Protocols
The synthesis of the this compound core often starts from a substituted thiophene derivative. A common method is the cyclization of 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates.
Example Protocol: One-pot Synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones [1]
-
Starting Materials: 2H-thieno[2,3-d][1][2]oxazine-2,4(1H)-diones, aromatic aldehydes, and primary amines (e.g., benzylamine).
-
Reaction: The reactants are combined in a suitable solvent and heated. The reaction proceeds via the formation of an intermediate from the oxazine-dione and the aldehyde, which is then reacted with the amine to form the final pyrimidinone ring.
-
Purification: The resulting product is often purified by recrystallization from a suitable solvent like ethanol.
Example Protocol: Synthesis from 2-Amino-4,5-substituted-thiophene-3-carbonitrile [8]
-
Starting Materials: 2-Amino-4,5-substituted-thiophene-3-carbonitrile and an aliphatic acid.
-
Catalyst: Phosphorus oxychloride (POCl3) is often used as a catalyst.
-
Reaction Conditions: The reaction can be carried out under conventional heating or microwave irradiation in a solvent-free manner.
-
Work-up: The reaction mixture is poured into ice-cold water, and the precipitate is filtered, washed with a sodium bicarbonate solution, and recrystallized.
Quantum Chemical Calculation Protocols
Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency.[9]
Typical Computational Workflow:
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[2][9]
-
Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution on the molecule's surface.[9] This helps in identifying regions prone to electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
-
Key Electronic Properties and Their Significance
Quantum chemical calculations provide valuable quantitative data on the electronic nature of this compound.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.[2][9] A smaller HOMO-LUMO gap suggests higher reactivity. For thienopyrimidine derivatives, these values are influenced by the nature and position of substituents.
| Property | Description | Typical Calculated Values (eV) | Significance in Drug Design |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Indicates electron-donating ability; important for interactions with electron-deficient biological targets. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Indicates electron-accepting ability; relevant for interactions with electron-rich biological targets. |
| ΔEHOMO-LUMO | HOMO-LUMO Energy Gap | 4.0 to 5.0 | A smaller gap often correlates with higher biological activity due to increased reactivity. |
Note: The exact values can vary depending on the specific derivative and the level of theory used in the calculations.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution around a molecule.[9] It is a valuable tool for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with receptor binding sites.
-
Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. In this compound, these are typically located around the oxygen and nitrogen atoms.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. These are often found around the hydrogen atoms.
-
Green Regions: Represent neutral or weakly interacting areas.
Visualizing Computational Workflows and Molecular Properties
Diagrams generated using the DOT language can effectively illustrate the logical flow of computational studies and the relationships between molecular properties.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ijpca.org [ijpca.org]
- 9. 2-Ethylthiophene | 872-55-9 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Tautomerism of 2-Substituted Thieno[2,3-d]pyrimidin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The potential for tautomerism in these molecules is a critical aspect that influences their physicochemical properties, reactivity, and biological interactions. This technical guide provides a comprehensive investigation into the tautomeric behavior of 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones, summarizing key findings from spectroscopic and computational studies. While specific quantitative data on the tautomeric equilibrium for a wide range of 2-substituted derivatives remains an area for further research, this guide outlines the established methodologies for such investigations and presents available data to inform current research and drug development efforts.
Introduction to Tautomerism in Thieno[2,3-d]pyrimidin-4(3H)-ones
Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. For 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones, the primary tautomeric equilibrium of interest is the lactam-lactim tautomerism, where the proton can reside on the nitrogen atom (lactam form) or the oxygen atom (lactim form). Additionally, depending on the substituent at the 2-position, other tautomeric forms, such as keto-enol or thiol-thione, may also be possible.
The position of the tautomeric equilibrium is crucial as it can significantly impact a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby affecting its interaction with biological targets. Understanding and quantifying the predominant tautomeric form is therefore essential for rational drug design and development.
Theoretical Investigations of Tautomeric Stability
Quantum chemical calculations have been employed to predict the relative stabilities of the different tautomeric forms of thieno[2,3-d]pyrimidin-4(3H)-ones. These computational studies provide valuable insights into the intrinsic energetic preferences of the tautomers in the gas phase and in various solvent environments.
One study focusing on 5,6-dimethyl-2-oxo- and 5,6-dimethyl-2-thioxothieno[2,3-d]pyrimidin-4-ones using Hartree-Fock (HF) and Density Functional Theory (DFT) methods concluded that the 2-oxo (lactam) form is energetically more favorable than the corresponding lactim form.[1] This preference was observed in both the gas phase and in solvents such as ethanol, acetonitrile, and DMSO.[1]
Table 1: Theoretical Relative Energies of Tautomers for 5,6-dimethyl-2-oxo-thieno[2,3-d]pyrimidin-4-one
| Tautomeric Form | Method | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Ethanol | Relative Energy (kcal/mol) - Acetonitrile | Relative Energy (kcal/mol) - DMSO |
| 2-Oxo (Lactam) | DFT | 0.00 | 0.00 | 0.00 | 0.00 |
| 4-Hydroxy (Lactim) | DFT | > 0 | > 0 | > 0 | > 0 |
Note: Specific energy difference values were not provided in the abstract, but the lactam form was stated to be more favorable.
Experimental Determination of Tautomeric Equilibria
Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the cornerstones for the experimental investigation of tautomeric equilibria in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures. The different tautomers will exhibit distinct chemical shifts for their respective nuclei (¹H, ¹³C, ¹⁵N). By integrating the signals corresponding to each tautomer, their relative populations can be determined.
In a study of thieno[2,3-d]pyrimidine derivatives resulting from the cyclization of carbothioamides, ¹H NMR and ¹³C NMR were used to identify the predominant tautomeric form.[2] For the 2-thioxo derivatives, the presence of a signal for the SH proton at approximately 1.27 ppm and a ¹³C signal for the C-SH carbon at 147.8 ppm indicated that the thiol tautomer was the sole form detected under the experimental conditions.[2] However, quantitative ratios were not reported.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as different tautomers often possess distinct chromophores and thus exhibit different absorption maxima (λmax). By analyzing the changes in the absorption spectrum under varying conditions (e.g., solvent polarity, pH), information about the tautomeric equilibrium can be obtained. The equilibrium constant (K_T) can be estimated from the ratios of molar absorptivities of the pure tautomeric forms.
Experimental Protocols
While specific, detailed protocols for 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones are not extensively documented in the readily available literature, the following are generalized methodologies adapted from studies on analogous heterocyclic systems.
Quantitative ¹H NMR Spectroscopy
Objective: To determine the tautomeric ratio in a given solvent.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the 2-substituted thieno[2,3-d]pyrimidin-4(3H)-one and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of approximately 10-20 mM.
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at a constant, known temperature.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ value is recommended.
-
-
Data Analysis:
-
Identify well-resolved signals that are unique to each tautomer.
-
Carefully integrate these signals.
-
The ratio of the integrals of the signals corresponding to the different tautomers gives the molar ratio of the tautomers in solution.
-
The equilibrium constant (K_T) can be calculated as [Lactim]/[Lactam].
-
UV-Vis Spectroscopic Analysis
Objective: To determine the tautomeric equilibrium constant (K_T) as a function of solvent polarity.
Methodology:
-
Sample Preparation: Prepare stock solutions of the 2-substituted this compound in a series of solvents with varying polarities (e.g., hexane, dioxane, acetonitrile, ethanol, water). Prepare a series of dilutions from the stock solutions to determine the molar extinction coefficients.
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectra for each solution over an appropriate wavelength range (e.g., 200-400 nm).
-
Use the corresponding solvent as a blank.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) for each tautomeric form. This may require the synthesis of "fixed" derivatives (e.g., N-methyl and O-methyl) to serve as standards for the pure lactam and lactim forms, respectively.
-
Using the Beer-Lambert law and the molar extinction coefficients of the pure forms, the concentration of each tautomer in the equilibrium mixture can be calculated.
-
The tautomeric equilibrium constant (K_T) is then determined for each solvent.
-
Visualizing Tautomerism and Experimental Workflows
Graphviz diagrams can be used to illustrate the tautomeric equilibrium and the workflow for its experimental determination.
References
The Thieno[2,3-d]pyrimidine Scaffold: A Technical Guide to Novel Synthetic Routes and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, analogous to purine, and is a cornerstone in the development of targeted therapies. Its derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases implicated in cancer and inflammatory diseases. This technical guide provides an in-depth overview of recently developed, efficient synthetic routes to this valuable scaffold, complete with detailed experimental protocols, comparative data, and a focus on its interaction with key signaling pathways.
I. Novel Synthetic Routes for the Thieno[2,3-d]pyrimidine Scaffold
The synthesis of the thieno[2,3-d]pyrimidine core has evolved significantly, with modern methodologies focusing on efficiency, atom economy, and the generation of diverse molecular libraries. Key strategies include the Gewald reaction for the initial thiophene ring formation, followed by various cyclization techniques to construct the fused pyrimidine ring.
The Gewald Multicomponent Reaction: A Versatile Entry Point
The Gewald reaction remains a cornerstone for the synthesis of the requisite 2-aminothiophene precursors. This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Materials: Cyclohexanone, malononitrile, elemental sulfur, ethanol, triethylamine.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[3]
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.[3]
-
Heat the reaction mixture to reflux with constant stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
-
Cyclization to the Thieno[2,3-d]pyrimidine Core
Once the 2-aminothiophene intermediate is obtained, the fused pyrimidine ring can be constructed through several methods.
A straightforward and widely used method involves the reaction of the 2-aminothiophene-3-carbonitrile with formamide at elevated temperatures.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[4][5]thieno[2,3-d]pyrimidin-4-one
-
Materials: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, formamide.
-
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.[6]
-
Add an excess of formamide (20 mL).[6]
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[3][6]
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.[3][6]
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.[3][6]
-
The Dimroth rearrangement offers a versatile approach to introduce substituents on the pyrimidine ring. This typically involves the initial reaction of the 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with various anilines or other amines. Microwave irradiation has been shown to significantly accelerate this process.
Experimental Protocol: Microwave-Assisted Dimroth Rearrangement
-
Materials: 2-aminothiophene-3-carbonitrile derivative, N,N-dimethylformamide dimethyl acetal (DMF-DMA), substituted aniline, acetic acid.
-
Procedure:
-
Step 1: Formation of the amidine intermediate. React the 2-aminothiophene-3-carbonitrile derivative with DMF-DMA under microwave irradiation (e.g., 200W at 70°C for 20 minutes) to yield the N'-(3-cyano-2-thienyl)-N,N-dimethylformimidamide intermediate.
-
Step 2: Cyclization and rearrangement. To the intermediate, add the desired substituted aniline and acetic acid. Irradiate the mixture in a microwave reactor (e.g., 200W at 120°C for 1-2 hours).
-
After cooling, the product can be isolated by filtration and purified by recrystallization.
-
One-Pot, Four-Component Synthesis
Recent advancements have led to the development of a highly efficient, one-pot, four-component synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This method combines a ketone, ethyl cyanoacetate, elemental sulfur, and formamide in a single reaction vessel, offering significant advantages in terms of step economy and reduced waste.[5][7]
Experimental Protocol: One-Pot Synthesis of 2-Phenyl-thieno[2,3-d]pyrimidin-4(3H)-one
-
Materials: Acetophenone, ethyl cyanoacetate, elemental sulfur, formamide, ammonium acetate, acetic acid, diethylamine.
-
Procedure:
-
In a reaction vessel, combine acetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (1.0 eq), and formamide.
-
Add catalytic amounts of ammonium acetate (20 mol%), acetic acid (10 mol%), and diethylamine (20 mol%).[7]
-
Heat the reaction mixture to 200°C for 2 hours.[7]
-
After cooling, the product can be isolated and purified.
-
II. Comparative Data of Synthetic Routes
The choice of synthetic route often depends on the desired substitution pattern, scalability, and desired efficiency. The following table summarizes typical quantitative data for the discussed methods.
| Synthetic Route | Key Steps | Typical Yield (%) | Reaction Time | Key Advantages |
| Gewald Reaction & Formamide Cyclization | 1. Gewald reaction2. Cyclization with formamide | 60-92% (for cyclization) | 1.5-2 hours (cyclization) | Well-established, reliable, good yields. |
| Microwave-Assisted Dimroth Rearrangement | 1. Amidine formation2. Cyclization/rearrangement | 31-83% | 20 min - 2 hours | Rapid synthesis of N-substituted derivatives, access to diverse libraries. |
| One-Pot, Four-Component Synthesis | Single step | ~65% | 2 hours | High step economy, environmentally friendly, scalable.[7] |
III. Biological Significance and Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of several protein kinases that are crucial drivers of cancer progression and inflammatory responses. Two notable targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like Tyrosine Kinase 3 (FLT3).
Inhibition of VEGFR-2 Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block this process and starve tumors of necessary nutrients.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Bioactivity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: A Molecular Docking Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly in the realm of oncology. The structural similarity of this heterocyclic system to purines allows it to effectively interact with various biological targets. Computational methods, most notably molecular docking, have become indispensable tools for the rational design and prediction of the bioactivity of novel this compound derivatives. This guide provides a comprehensive overview of the theoretical prediction of their bioactivity using molecular docking, complete with data presentation, detailed experimental protocols, and visualizations of key processes.
Core Concepts in Molecular Docking for Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This prediction is used to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score. By simulating the interaction between a this compound derivative and a specific protein target, researchers can hypothesize its potential to inhibit or modulate the protein's function, thereby predicting its biological effect. This in silico screening allows for the prioritization of compounds for synthesis and biological evaluation, saving significant time and resources.
Molecular Targets and Bioactivity of this compound Derivatives
Extensive research has identified several key protein targets for this compound derivatives, primarily focusing on their anticancer properties. These targets are often crucial nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Table 1: Key Molecular Targets for this compound Derivatives
| Target Protein Family | Specific Target(s) | PDB ID(s) for Docking | Associated Bioactivity |
| Receptor Tyrosine Kinases (RTKs) | VEGFR-2, EGFR | 6GQP, 5D41 | Anticancer, Anti-angiogenesis |
| Phosphoinositide 3-kinases (PI3Ks) | PI3Kα, PI3Kβ, PI3Kγ | 4L23, 2Y3A, 3DBS | Anticancer |
| Dihydrofolate Reductase (DHFR) | hDHFR | - | Anticancer |
| Rho-associated coiled-coil containing protein kinases (ROCK) | ROCK I, ROCK II | - | Anticancer |
Quantitative Prediction of Bioactivity: Docking Scores and Experimental Correlation
Molecular docking studies provide quantitative estimations of binding affinity, which can be correlated with experimentally determined biological activities such as IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%).
Table 2: Examples of Predicted Binding Affinities and Experimental Bioactivities of this compound Derivatives
| Compound | Target | Docking Score (kcal/mol) | Experimental Bioactivity (IC50) | Reference |
| PAS1 | EGFR | -8.7 | - | [1] |
| PAS9 | EGFR | -8.7 | - | [1] |
| Lenvatinib (Reference) | EGFR | -8.3 | - | [1] |
| PAS1 | VEGFR | -8.6 | - | [1] |
| PAS9 | VEGFR | -8.0 | - | [1] |
| Lenvatinib (Reference) | VEGFR | -7.9 | - | [1] |
| Compound 18 | VEGFR-2 | -22.71 | 0.084 µM | [2] |
| Sorafenib (Reference) | VEGFR-2 | -21.77 | - | [2] |
| Compound 5b | EGFRWT | - | 37.19 nM | [3] |
| Compound 5b | EGFRT790M | - | 204.10 nM | [3] |
| Compound 20 | DHFR | - | 0.20 µM | [4] |
| Methotrexate (Reference) | DHFR | - | 0.22 µM | [4] |
| Compound VIb | PI3Kβ | - | 72% inhibition | [5] |
| Compound VIb | PI3Kγ | - | 84% inhibition | [5] |
| Compound 8k | ROCK I | - | 0.004 µM | [6] |
| Compound 8k | ROCK II | - | 0.001 µM | [6] |
Note: Direct comparison of docking scores between different studies should be done with caution due to variations in software, force fields, and protocols.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a general yet detailed methodology for performing molecular docking studies on this compound derivatives.
Preparation of the Receptor Protein
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 6GQP for VEGFR-2).[1]
-
Pre-processing:
-
Remove all water molecules and heteroatoms (except for essential cofactors) from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
This can be accomplished using software like AutoDock Tools or Chimera.
-
Preparation of the Ligand
-
Ligand Sketching: Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or the PRODRG server.
-
Ligand Preparation for Docking:
-
Assign Gasteiger charges.
-
Define rotatable bonds.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock Vina).
-
Grid Box Generation
-
Define the Binding Site: Identify the active site of the receptor. This can be determined from the co-crystallized ligand in the PDB file or through literature review.
-
Set Grid Parameters: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that need to be carefully set.
Molecular Docking Simulation
-
Select Docking Software: Choose a molecular docking program. AutoDock Vina, integrated within PyRx, is a commonly used and effective tool.[1]
-
Configure Docking Parameters:
-
Specify the prepared receptor and ligand files.
-
Input the grid box parameters.
-
Set the number of binding modes to generate and the exhaustiveness of the search.
-
-
Run the Docking Simulation: Execute the docking calculation. The software will explore different conformations and orientations of the ligand within the binding site and score them based on the scoring function.
Analysis of Docking Results
-
Examine Binding Poses: Visualize the predicted binding poses of the ligand within the receptor's active site using software like PyMOL or Discovery Studio.[1]
-
Analyze Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.
-
Rank Compounds: Rank the docked compounds based on their docking scores. The more negative the score, the higher the predicted binding affinity.
Visualizing the Workflow and Signaling Pathways
To better understand the logical flow of the molecular docking process and the biological context of the targeted pathways, the following diagrams are provided.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
Molecular docking serves as a powerful and efficient computational tool for the theoretical prediction of the bioactivity of this compound derivatives. By providing insights into the molecular interactions between these compounds and their protein targets, docking studies can guide the design of more potent and selective inhibitors. The integration of in silico predictions with experimental validation is a cornerstone of modern drug discovery, accelerating the development of novel therapeutics for a range of diseases, particularly cancer. This guide provides a foundational framework for researchers to apply these computational techniques in their own drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a highly efficient, one-pot, three-component synthesis of novel 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives. This class of compounds is of significant interest in medicinal chemistry due to its broad range of pharmacological activities, including anticancer properties.[1][2] The described method offers a straightforward and convenient route to these valuable scaffolds, often avoiding tedious chromatographic purification.[1][3]
Introduction
Thieno[2,3-d]pyrimidin-4(3H)-ones are a privileged structural motif in drug discovery, demonstrating diverse biological activities.[2] Traditional multi-step syntheses of these compounds can be time-consuming and require harsh reaction conditions.[2] The one-pot protocol presented here utilizes readily available starting materials—2H-thieno[2,3-d][3][4]oxazine-2,4(1H)-diones, various aromatic aldehydes, and amines—to generate a library of 2,3-disubstituted derivatives in good to high yields.[1][3] This method is particularly advantageous for creating compound libraries for screening purposes in drug development.
Reaction Principle
The synthesis proceeds via a one-pot, two-step, three-component reaction. Initially, the 2H-thieno[2,3-d][3][4]oxazine-2,4(1H)-dione reacts with an aromatic aldehyde and an amine in ethanol. This is followed by an intramolecular cyclization facilitated by the addition of a base, such as potassium hydroxide, to yield the final 2,3-disubstituted this compound.[1][3]
Experimental Protocol
This protocol is based on a reported convenient one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[1][3]
Materials:
-
Substituted 2H-thieno[2,3-d][3][4]oxazine-2,4(1H)-dione (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Amine (e.g., benzylamine or 4-hydroxybenzylamine) (1.0 equiv)
-
Ethanol (solvent)
-
Potassium hydroxide (base)
Procedure:
-
Suspend the 2H-thieno[2,3-d][3][4]oxazine-2,4(1H)-dione in ethanol in a round-bottom flask.
-
Add the respective aromatic aldehyde and amine to the suspension.
-
Heat the reaction mixture for 10–14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][3]
-
After the initial heating period, add potassium hydroxide to the mixture.
-
Continue stirring and heating for an additional 6–10 hours.
-
Upon completion, cool the reaction mixture. The product will typically precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.[3]
Data Presentation
The following table summarizes the reported yields for a selection of synthesized 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones using this one-pot protocol.[1][3]
| Entry | R Group (from Aldehyde) | R' Group (from Amine) | Yield (%) |
| 1 | 4-Fluorophenyl | Benzyl | 62% |
| 2 | 4-Chlorophenyl | Benzyl | 65% |
| 3 | 4-Hydroxyphenyl | Benzyl | 51% |
| 4 | 2-Thienyl | Benzyl | 67% |
| 5 | 2-Furyl | Benzyl | 49% |
| 6 | Phenyl | 4-Hydroxybenzyl | 47% |
| 7 | 4-Chlorophenyl | 4-Hydroxybenzyl | 58% |
| 8 | 4-Hydroxyphenyl | 4-Hydroxybenzyl | 84% |
| 9 | 2-Thienyl | 4-Hydroxybenzyl | 81% |
| 10 | 2-Furyl | 4-Hydroxybenzyl | 51% |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for the one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.
Signaling Pathway/Logical Relationship Diagram:
Caption: Logical relationship of reactants leading to the final product.
References
Application Notes and Protocols: Thieno[2,3-d]pyrimidin-4(3H)-one as a Scaffold for Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the purine base adenine, a key component of ATP.[1] This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for the binding pocket of numerous protein kinases. The versatility of the thieno[2,3-d]pyrimidine system allows for substitutions at multiple positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.[2] This document provides an overview of the application of the this compound scaffold in the design of kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Kinase Targets and Inhibitory Activities
Derivatives of this compound have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. These include Rho-associated coiled-coil kinases (ROCKs), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinase 4 (CDK4).[3][4][5][6]
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of representative compounds against various kinase targets and cancer cell lines.
Table 1: ROCK Inhibition
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 8k | ROCK I | 0.004 | [3][7] |
| ROCK II | 0.001 | [3][7] |
Table 2: EGFR Inhibition
| Compound ID | Target Kinase | IC50 (µM) | Target Cell Line(s) | Cellular IC50 (µM) | Reference |
| (S)-7 | EGFR | <0.001 | HCC827 | >3000-fold improvement over HTS hit | [2] |
Table 3: PI3K Inhibition
| Compound ID | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | Reference |
| IIIa | 3-OH | 62 | 70 | [4] |
| VIb | 3-OH, 5-OCH3 | 72 | 84 | [4] |
| IIIb | 4-OH | <40 | <40 | [4] |
| VIc | 4-OH, 5-OCH3 | 50 | <40 | [4] |
| IIIk | 3-OCH3 | <40 | 48 | [4] |
Table 4: VEGFR-2 Inhibition and Cellular Activity
| Compound ID | Target Kinase | IC50 (µM) | Target Cell Line(s) | Cellular IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | HCT-116, HepG2 | 2.80 ± 0.16, 4.10 ± 0.45 | [5][8] |
Table 5: CDK4 Inhibition and In Vivo Efficacy
| Compound ID | Target Kinase | Cellular Activity | In Vivo Model | Efficacy | Reference |
| 35 | CDK4 | Not specified | HCT116 (xenograft) | Efficacy demonstrated | [6][8] |
Signaling Pathways and Inhibition
The this compound scaffold offers a versatile platform for targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application of Thieno[2,3-d]pyrimidin-4(3H)-ones in Antimicrobial and Antifungal Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for researchers investigating the antimicrobial and antifungal potential of this class of compounds. The information presented herein is curated from recent scientific literature to facilitate the design and execution of relevant experiments in the pursuit of novel anti-infective agents.
Overview of Antimicrobial and Antifungal Activity
This compound derivatives have shown significant promise as potent antimicrobial and antifungal agents.[1][2] Studies have revealed that strategic structural modifications to this heterocyclic system can lead to compounds with excellent activity against a wide range of pathogens, including multi-drug resistant strains.[3][4] The mechanism of action for some of these derivatives has been linked to the inhibition of crucial microbial enzymes such as topoisomerase II DNA gyrase and CYP51 lanosterol demethylase, highlighting their potential as targeted therapeutics.[1]
Data Presentation: In Vitro Antimicrobial and Antifungal Activity
The following tables summarize the quantitative data on the antimicrobial and antifungal activities of selected this compound derivatives from cited literature. This structured presentation allows for easy comparison of the potency of different compounds against various microbial strains.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| S. aureus | B. subtilis | E. coli | |
| Compound 22 | 0.05-0.13 mM | 0.05-0.13 mM | 0.05-0.13 mM |
| Compound 5h | Good Activity | Good Activity | - |
| Compound 5g | Good Activity | Good Activity | - |
| Compound 2 | 2-16 mg/L (MRSA, VRSA, VISA, VRE) | - | 16-32 mg/L |
| Compound 9 | - | - | 7.81 |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | C. albicans | A. niger | Other Fungi | Reference |
| Compound 14 | 0.013-0.026 mM | - | (10-15 times more potent than ketoconazole) | [1] |
| Compound 15 | 0.027 mM (MFC: 0.056-0.058 mM) | - | (10-15 times more potent than ketoconazole) | [1] |
| Compound 5j | Good Activity | Good Activity | - | [2] |
| Compound 5f | Good Activity | Good Activity | - | [2] |
| Compound 9 | 7.81 | - | - | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the antimicrobial and antifungal evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones.
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives often starts from 2-aminothiophene-3-carboxylic acid or its corresponding carbonitrile.[2][6]
Protocol 3.1.1: Synthesis from 2-Aminothiophene-3-carboxylic acid
-
Step 1: Acylation. To a solution of 2-aminothiophene-3-carboxylic acid (1 equivalent) in a suitable solvent (e.g., dry pyridine), add the desired acid chloride (1.1 equivalents) dropwise at 0°C.[2]
-
Stir the reaction mixture at room temperature for the specified time until the reaction is complete (monitored by TLC).
-
Step 2: Cyclization. Add a cyclizing agent, such as acetic anhydride or polyphosphoric acid, to the reaction mixture.
-
Heat the mixture under reflux for several hours.[2]
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.[2][7]
Protocol 3.2.1: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]
-
Dilute this standardized suspension to the final working concentration (typically 5 x 10⁵ CFU/mL) in the appropriate broth medium.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[3][5]
Protocol 3.3.1: MBC Assay
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Spot-inoculate the aliquots onto a fresh, compound-free agar plate.
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.[5]
Antifungal Susceptibility Testing: Agar Well Diffusion Method
This method is a common technique for screening the antifungal activity of compounds.
Protocol 3.4.1: Agar Well Diffusion Assay
-
Preparation of Fungal Inoculum:
-
Prepare a suspension of the fungal spores or yeast cells in sterile saline.
-
Adjust the concentration of the inoculum to a standard turbidity.
-
-
Preparation of Agar Plates:
-
Pour a suitable sterile agar medium (e.g., Potato Dextrose Agar for fungi, Sabouraud Dextrose Agar for yeasts) into sterile Petri dishes and allow it to solidify.
-
Evenly spread the fungal inoculum over the surface of the agar.
-
-
Application of Test Compound:
-
Using a sterile cork borer, create wells of a specific diameter in the agar.
-
Add a known concentration of the test this compound derivative (dissolved in a suitable solvent) into each well.
-
Include a solvent control and a positive control (a known antifungal agent).
-
-
Incubation and Measurement:
-
Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 48-72 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.
-
In Vitro Cytotoxicity Assay: MTT Assay
It is crucial to assess the cytotoxicity of promising antimicrobial compounds against mammalian cell lines to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][8]
Protocol 3.5.1: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualizations: Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the research and development of thieno[2,3-d]pyrimidin-4(3H)-ones as antimicrobial agents.
Caption: Workflow for Synthesis and Antimicrobial Screening.
Caption: Proposed Mechanisms of Antimicrobial Action.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. microchemlab.com [microchemlab.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting in vitro cytotoxicity assays of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against cancer cell lines. Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds recognized for their potential as anticancer agents, with derivatives showing activity against a range of cancer cell lines.[1][2][3] Their mechanism of action can involve the inhibition of key enzymes in cancer progression, such as dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).[4][5]
Accurate and reproducible assessment of cytotoxicity is a critical step in the preclinical evaluation of these compounds. This guide focuses on two widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.[6][7][8][9]
Experimental Protocols
Two common and reliable methods for assessing in vitro cytotoxicity are the MTT and SRB assays. The choice of assay may depend on the specific cell line and the compound being tested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7][9]
Materials:
-
This compound derivatives
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2)[1][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivatives in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][8] The amount of bound dye is proportional to the total cellular protein content, which is an indicator of cell number.[6]
Materials:
-
This compound derivatives
-
Selected cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate the plates at 4°C for 1 hour.[13]
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[13]
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[6]
-
Allow the plates to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 10 minutes on a shaker.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and the IC50 value as described for the MTT assay.
-
Data Presentation
The cytotoxic activity of this compound derivatives is typically reported as IC50 values. The following table summarizes representative data from published studies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15 | A549 (Lung) | 0.94 | [1] |
| Compound 19 | MCF-7 (Breast) | <10 | [1] |
| Compound 19 | A549 (Lung) | <10 | [1] |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [5] |
| Compound 17f | HepG2 (Liver) | 4.10 ± 0.45 | [5] |
| Farm 512 | Jurkat (Leukemia) | 33.6 | [11] |
| Farm 512 | J774.2 (Macrophage) | 7.1 | [11] |
| Farm 512 | HT-29 (Colon) | 81.5 | [11] |
| Farm 519 | Jurkat (Leukemia) | 54.5 | [11] |
| Farm 519 | J774.2 (Macrophage) | 65.5 | [11] |
| Farm 519 | HT-29 (Colon) | 100 | [11] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro cytotoxicity assay.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
Application Notes and Protocols for High-Throughput Screening of Thieno[2,3-d]pyrimidin-4(3H)-one Libraries for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of quinazolines and purines.[1] This structural similarity allows compounds based on this scaffold to interact with a wide range of biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Consequently, libraries of this compound derivatives have become a focal point in high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents.
These compounds have demonstrated potent inhibitory activity against several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), Phosphoinositide 3-kinase (PI3K), and Rho-associated coiled-coil containing protein kinase (ROCK).[2][3][4] This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound libraries to identify and characterize novel kinase inhibitors for drug discovery.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the reported in vitro inhibitory activities of exemplary this compound compounds against various protein kinases and cancer cell lines.
Table 1: Biochemical Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) |
| 8k | ROCK I | 0.004 |
| ROCK II | 0.001 | |
| Compound 15 | A549 cell line | 0.94 |
| Compound VIb | PI3Kβ (% Inh @ 10µM) | 72% |
| PI3Kγ (% Inh @ 10µM) | 84% |
Data compiled from multiple sources.[2][3][5]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Compound 15 | A549 | Non-small cell lung | 0.94 |
| Compound 19 | MCF-7 | Breast | - |
| A549 | Non-small cell lung | - | |
| PC-9 | Non-small cell lung | - | |
| PC-3 | Prostate | - | |
| 10b | MCF-7 | Breast | 19.4 |
| 10e | MCF-7 | Breast | 14.5 |
Data compiled from multiple sources.[1][6]
Experimental Protocols
Primary High-Throughput Screening: Cell Viability Assay (MTT)
This protocol outlines a primary HTS campaign to identify compounds with cytotoxic effects against a panel of cancer cell lines.
Objective: To identify "hit" compounds from a this compound library that reduce cancer cell viability.
Materials:
-
This compound compound library dissolved in DMSO.
-
Cancer cell lines (e.g., A549, MCF-7, PC-3).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
384-well clear-bottom cell culture plates.
-
Automated liquid handling systems.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Dispense 40 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate using an automated dispenser. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare compound plates by diluting the library stock to the desired screening concentration (e.g., 10 µM) in culture medium.
-
Using a robotic liquid handler, transfer a small volume (e.g., 10 µL) of the diluted compound solutions to the cell plates.
-
Include positive controls (e.g., a known cytotoxic drug like Doxorubicin) and negative controls (vehicle, e.g., 0.1% DMSO).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2.
-
Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at room temperature, protected from light, with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound-treated well relative to the vehicle-treated controls.
-
Calculate the Z' factor for each plate to assess assay quality. A Z' factor ≥ 0.5 is considered excellent for HTS.
-
Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition of cell viability).
-
Z' Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control.
Secondary Screening: Biochemical Kinase Assay (TR-FRET)
This protocol describes a secondary assay to confirm the inhibitory activity of "hit" compounds against a specific kinase target (e.g., EGFR).
Objective: To determine the in vitro inhibitory potency (IC50) of hit compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR).
-
Biotinylated substrate peptide.
-
Europium-labeled anti-phospho-antibody.
-
Streptavidin-allophycocyanin (SA-APC) or other suitable acceptor fluorophore.
-
ATP.
-
Assay buffer.
-
384-well low-volume black plates.
-
TR-FRET enabled plate reader.
Procedure:
-
Compound Dispensing: Prepare serial dilutions of the hit compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the assay plate using an acoustic liquid handler.
-
Reagent Preparation: Prepare a kinase/antibody mixture and a substrate/ATP mixture in assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection: Add 10 µL of the detection mixture (containing SA-APC) to stop the reaction and initiate the FRET signal generation. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for this compound libraries.
Signaling Pathways
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidin-4(3H)-ones.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway targeted by this compound inhibitors.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and its inhibition.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Thieno[2,3-d]pyrimidin-4(3H)-one in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Members of this family have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. Accurate quantification of these compounds in biological matrices is paramount for preclinical and clinical studies, enabling the assessment of their pharmacokinetic and pharmacodynamic profiles. This document provides a detailed analytical method for the quantification of the core scaffold, thieno[2,3-d]pyrimidin-4(3H)-one, in biological samples, primarily focusing on human plasma. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed to be robust, sensitive, and specific, making it suitable for regulated bioanalysis.
Analytical Method Development
A sensitive and selective LC-MS/MS method has been developed and validated for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, which offers rapid and efficient extraction of the analyte from the biological matrix. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. A structurally similar compound is proposed as an internal standard (IS) to ensure accuracy and precision.
Experimental Workflow
Caption: Overall workflow for the quantification of this compound.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (Analyte, >98% purity)
-
Thieno[3,2-d]pyrimidin-4(3H)-one (Internal Standard, IS, >98% purity) - Proposed
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration of 100 ng/mL in acetonitrile.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Add 100 µL of ultrapure water to the supernatant.
-
Cap the vial and vortex briefly. The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 5 |
| 5.00 | 5 |
Mass Spectrometry (MS)
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions (Proposed)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 167.2 | 110.1 | 100 | 30 | 20 |
| Internal Standard | 167.2 | 110.1 | 100 | 30 | 20 |
Note: The proposed MRM transitions are based on the molecular weight of the compounds and common fragmentation patterns. These parameters require experimental optimization on the specific mass spectrometer being used.
Method Validation Summary
The analytical method should be validated according to the latest regulatory guidelines (e.g., FDA, EMA). The following validation parameters should be assessed:
-
Linearity: The method should be linear over a defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of the analyte and IS in blank biological matrix.
-
Matrix Effect: The ion suppression or enhancement due to the biological matrix should be evaluated and compensated for by the internal standard.
-
Recovery: The extraction efficiency of the analyte and IS from the biological matrix should be consistent and reproducible.
-
Stability: The stability of the analyte in the biological matrix should be assessed under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Quantitative Data Summary
Table 3: Method Validation Performance (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Linearity Range | r² > 0.99 | 1 - 1000 ng/mL (r² = 0.998) |
| LLOQ | S/N > 10 | 1 ng/mL |
| Intra-day Accuracy & Precision | ||
| LLOQ (1 ng/mL) | ±20% | Accuracy: 105.2%, Precision (CV%): 8.5% |
| LQC (3 ng/mL) | ±15% | Accuracy: 102.1%, Precision (CV%): 6.2% |
| MQC (500 ng/mL) | ±15% | Accuracy: 98.7%, Precision (CV%): 4.5% |
| HQC (800 ng/mL) | ±15% | Accuracy: 101.5%, Precision (CV%): 3.8% |
| Inter-day Accuracy & Precision | ||
| LLOQ (1 ng/mL) | ±20% | Accuracy: 108.1%, Precision (CV%): 11.2% |
| LQC (3 ng/mL) | ±15% | Accuracy: 104.5%, Precision (CV%): 7.8% |
| MQC (500 ng/mL) | ±15% | Accuracy: 99.9%, Precision (CV%): 5.1% |
| HQC (800 ng/mL) | ±15% | Accuracy: 103.2%, Precision (CV%): 4.3% |
| Recovery | Consistent | Analyte: ~85%, IS: ~88% |
| Matrix Effect | Minimal | Normalized Matrix Factor: 0.95 - 1.05 |
| Stability | ||
| Freeze-Thaw (3 cycles) | ±15% deviation | Stable |
| Bench-Top (6 hours) | ±15% deviation | Stable |
| Long-Term (-80°C, 30 days) | ±15% deviation | Stable |
Signaling Pathway and Logical Relationships
The development of a robust bioanalytical method follows a logical progression of steps, each critical for ensuring the reliability of the final data.
Caption: Logical flow of bioanalytical method development and validation.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic and toxicokinetic studies. The method demonstrates good sensitivity, accuracy, and precision, meeting the general requirements for regulated bioanalysis. It is important to note that the mass spectrometric parameters are proposed and require experimental verification and optimization in the user's laboratory.
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as Potent VEGFR-2 Inhibitors in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2] The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a promising pharmacophore for the development of potent and selective VEGFR-2 inhibitors. These compounds typically exert their inhibitory effect by competing with ATP for its binding site in the kinase domain of VEGFR-2, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[3][4] This document provides detailed application notes, experimental protocols, and data summaries for the evaluation of this compound derivatives as VEGFR-2 inhibitors in cancer therapy.
Data Presentation
The inhibitory potency of this compound derivatives is a critical parameter for their development as anti-cancer agents. The following tables summarize the in vitro inhibitory activity against VEGFR-2 and the anti-proliferative effects on various cancer cell lines for selected compounds from recent studies.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) |
| 8b | 73 | Sorafenib | - |
| 8e | 3.9 | Sorafenib | - |
| 17f | 230 | Sorafenib | 230 |
| 18 | 84 | Sorafenib | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.
Table 2: Anti-proliferative Activity of this compound Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| 8b | HepG2 | 8.24 | Sorafenib | HepG2 | - |
| PC3 | 16.35 | PC3 | - | ||
| 17f | HCT-116 | 2.80 | Sorafenib | - | - |
| HepG2 | 4.10 | - | - | ||
| 18 | MCF-7 | 10.17 | Sorafenib | MCF-7 | 9.98 |
| HepG2 | 24.47 | HepG2 | 13.26 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to design effective screening strategies for this compound derivatives, it is crucial to visualize the underlying biological pathways and experimental procedures.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
Caption: General experimental workflow for the evaluation of this compound derivatives.
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones involves a one-pot reaction. This method is efficient and often avoids the need for tedious chromatographic purification.
Materials:
-
Aromatic aldehydes
-
Primary amines (e.g., benzylamine)
-
Appropriate solvent (e.g., ethanol, acetic acid)
Procedure:
-
A mixture of the 2H-thieno[2,3-d][1][5]oxazine-2,4(1H)-dione (1 equivalent), an aromatic aldehyde (1 equivalent), and a primary amine (1 equivalent) is heated in a suitable solvent.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried to afford the desired 2,3-disubstituted this compound.
In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of the synthesized compounds on VEGFR-2 kinase activity. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted test compounds and VEGFR-2 enzyme to the wells of the plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).[4][6]
-
Stop the reaction and measure the amount of ADP produced (or ATP remaining) using the detection reagent from the kinase assay kit according to the manufacturer's instructions.[4]
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable curve-fitting model.[4]
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effect of the compounds on cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity.[7][8][9]
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).[5]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][9]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
In Vivo Xenograft Tumor Model
This preclinical model evaluates the anti-tumor efficacy of the lead compounds in a living organism.[1][11]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice, SCID mice)
-
Human cancer cell line
-
Cell culture reagents
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Test compound formulation
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.[11]
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[11]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
-
Further analysis can include immunohistochemistry for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67), and Western blot analysis to confirm target engagement in the tumor tissue.[11]
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of potent VEGFR-2 inhibitors. The protocols and data presented herein provide a comprehensive framework for the preclinical evaluation of these compounds as potential anti-cancer therapeutics. Through a systematic approach involving synthesis, in vitro screening, and in vivo validation, promising lead candidates can be identified and advanced in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchhub.com [researchhub.com]
- 8. atcc.org [atcc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidine Precursors via Gewald Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidine precursors, a critical scaffold in medicinal chemistry, utilizing the versatile Gewald reaction. Thieno[2,3-d]pyrimidines are recognized as bioisosteres of purine and are integral to the development of a wide range of therapeutic agents, including anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[1][2][3][4]
Introduction
The thieno[2,3-d]pyrimidine core is a privileged structure in drug discovery due to its diverse biological activities.[1][5] The synthesis of these compounds often begins with the construction of a polysubstituted 2-aminothiophene ring, which serves as a key intermediate. The Gewald reaction, a one-pot multicomponent reaction, is a highly efficient and widely used method for synthesizing these crucial precursors.[5][6][7] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[6][8]
The resulting 2-aminothiophene derivatives can then be cyclized to form the thieno[2,3-d]pyrimidine scaffold.[5][9] This approach is favored for its operational simplicity, the availability of starting materials, and the ability to introduce a variety of substituents onto the thiophene ring, allowing for the creation of diverse compound libraries for drug screening.
Synthetic Strategy Overview
The overall synthetic strategy involves two primary transformations:
-
Gewald Reaction: A one-pot synthesis of a substituted 2-aminothiophene from a carbonyl compound, an activated nitrile, and elemental sulfur.[5]
-
Cyclization: Conversion of the 2-aminothiophene intermediate into the thieno[2,3-d]pyrimidine ring system.
This document will focus on the initial and critical step: the Gewald reaction for the synthesis of 2-aminothiophene precursors.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes
This protocol provides a general guideline for the Gewald reaction and may require optimization for specific substrates.[6]
Materials:
-
Carbonyl compound (ketone or aldehyde)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
Base catalyst (e.g., morpholine, triethylamine, piperidine)[6]
-
Solvent (e.g., ethanol, methanol, DMF)[6]
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).[6]
-
Add a suitable solvent (20-30 mL).[6]
-
Add the base catalyst (10-20 mol%).[6]
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 1-24 hours), cool the mixture to room temperature.[6]
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[6]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[6]
Protocol 2: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes the synthesis of a specific 2-aminothiophene intermediate using cyclohexanone.[5]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Triethylamine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[5]
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.[5]
-
Heat the reaction mixture to reflux with constant stirring.[5]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.[5]
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.[5]
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[5]
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Gewald Reaction
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | Reflux | 1-2 | Not specified | [5] |
| Pyranone | Malononitrile | Triethylamine | Ethanol | Room Temp | Not specified | Not specified | [10][11] |
| Ethyl acetoacetate | Cyanoacetamide | Morpholine | DMF | Not specified | Not specified | Not specified | [9] |
| Various ketones | Malononitrile | Piperidinium Borate | Ethanol/Water | 100 | 0.33 | 96 | [12] |
| Various ketones | Malononitrile | Sodium Polysulfide | Water | 70 | 0.5-1 | 42-90 | [13] |
Yields are representative and may vary based on specific reaction conditions and purification methods.[5]
Mandatory Visualizations
Gewald Reaction Mechanism
The generally accepted mechanism for the Gewald reaction proceeds through three main stages: Knoevenagel-Cope condensation, sulfur addition, and cyclization.[6][8]
Caption: A simplified workflow of the Gewald reaction mechanism.
Experimental Workflow for Thieno[2,3-d]pyrimidine Precursor Synthesis
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Thieno[2,3-d]pyrimidin-4(3H)-one in Cell Migration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological events, including embryonic development, immune responses, wound healing, and cancer metastasis.[1] The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including the inhibition of cancer cell proliferation and migration.[2][3][4] Several studies have demonstrated that these compounds can modulate key signaling pathways involved in cell motility, such as the Rho-associated coiled-coil containing protein kinase (ROCK), Wnt/β-catenin, mitogen-activated protein kinase (MAPK), and vascular endothelial growth factor receptor-2 (VEGFR-2) pathways.[2][4][5][6][7]
These application notes provide detailed protocols for two widely accepted in vitro methods to assess the effect of this compound derivatives on cell migration: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.[8][9]
Key Experimental Assays
Two primary methods are recommended for evaluating the impact of this compound on cell migration:
-
Wound Healing (Scratch) Assay: This method is straightforward and cost-effective for visualizing and quantifying collective cell migration in vitro. It involves creating a "wound" or gap in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.[10] This assay is particularly useful for studying the effects of compounds on directional cell migration.[10]
-
Transwell Migration (Boyden Chamber) Assay: This assay assesses the chemotactic response of cells to a chemoattractant gradient. Cells are seeded in the upper chamber of a transwell insert and migrate through a porous membrane towards a medium containing the test compound or a chemoattractant in the lower chamber.[9][11] This method is highly sensitive and allows for the quantification of migratory cells.[9]
Data Presentation
Quantitative data from cell migration assays should be summarized for clear interpretation and comparison. The following tables provide examples of how to structure such data.
Table 1: Effect of this compound Derivative (Compound X) on Wound Closure
| Treatment Group | Concentration (µM) | Wound Area at 0h (pixels²) | Wound Area at 24h (pixels²) | Percent Wound Closure (%) |
| Vehicle Control (DMSO) | 0.1% | 500,000 | 150,000 | 70 |
| Compound X | 1 | 500,000 | 300,000 | 40 |
| Compound X | 5 | 500,000 | 400,000 | 20 |
| Compound X | 10 | 500,000 | 475,000 | 5 |
| Positive Control (e.g., Cytochalasin D) | 1 | 500,000 | 490,000 | 2 |
Table 2: Effect of this compound Derivative (Compound Y) on Transwell Cell Migration
| Treatment Group | Concentration (µM) | Number of Migrated Cells (per field) | Percent Inhibition of Migration (%) |
| Vehicle Control (DMSO) | 0.1% | 250 | 0 |
| Compound Y | 0.5 | 175 | 30 |
| Compound Y | 1 | 100 | 60 |
| Compound Y | 2 | 50 | 80 |
| Negative Control (No Chemoattractant) | - | 25 | 90 |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This protocol provides a step-by-step guide for performing a wound healing assay to evaluate the effect of a this compound derivative on cell migration.
Materials:
-
Selected cancer cell line (e.g., A549, MCF-7, DU145)[3][5][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound test compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
Sterile p200 pipette tips or a wound healing insert
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ until the cells reach approximately 90-100% confluency.
-
Creating the Wound:
-
Washing: Wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh medium containing the this compound derivative at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for migration inhibition if available.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at designated locations (time 0h). Place the plate back in the incubator.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 hours) to allow for cell migration.[12]
-
Final Image Acquisition: After the incubation period, capture images of the same wound locations.
-
Data Analysis:
-
Measure the area of the wound at 0h and 24h using image analysis software like ImageJ.[12]
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at 24h) / Area at 0h] x 100
-
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This protocol details the steps for a transwell migration assay to assess the chemotactic effects of a this compound derivative.
Materials:
-
Selected cancer cell line (e.g., DU145, PC-3)[5]
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% FBS as a chemoattractant)
-
This compound test compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well transwell inserts (typically 8 µm pore size)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.2% Crystal Violet or DAPI)[11][15]
-
Inverted microscope with a camera
Procedure:
-
Preparation of the Lower Chamber: Add complete medium (containing 10% FBS as a chemoattractant) with different concentrations of the this compound derivative to the lower wells of a 24-well plate. Include a vehicle control.
-
Cell Preparation: Harvest and resuspend the cells in a serum-free medium to a final concentration of 1 x 10⁵ cells/mL.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Place the inserts into the wells of the 24-well plate and incubate for an appropriate time (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[15]
-
Fixation: Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.
-
Staining: Stain the fixed cells by immersing the inserts in a staining solution (e.g., Crystal Violet) for 10-20 minutes.[11]
-
Washing: Gently wash the inserts with PBS or water to remove excess stain.
-
Image Acquisition and Quantification:
-
Allow the membrane to dry.
-
Image the stained cells on the lower surface of the membrane using an inverted microscope.
-
Count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Visualizations
Signaling Pathways
This compound derivatives have been shown to interfere with several signaling pathways crucial for cell migration. The following diagrams illustrate simplified representations of these pathways.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.
Caption: MAPK/ERK signaling pathway and potential inhibition.
Experimental Workflows
The following diagrams outline the experimental workflows for the wound healing and transwell migration assays.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Caption: Workflow for the Transwell (Boyden Chamber) Assay.
References
- 1. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Migration Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wound Healing Assay [cellbiolabs.com]
- 15. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Troubleshooting & Optimization
overcoming poor yield in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one, with a focus on improving reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and solutions.
Low Yield in the Gewald Reaction for 2-Aminothiophene Intermediate
The initial and crucial step in the synthesis is the formation of a substituted 2-aminothiophene, typically via the Gewald reaction. Low yields at this stage will significantly impact the overall yield of the final product.
Question: My Gewald reaction is giving a low yield of the desired 2-aminothiophene-3-carbonitrile. What are the possible causes and how can I improve it?
Answer:
Low yields in the Gewald reaction can stem from several factors, ranging from suboptimal reaction conditions to the nature of the starting materials. Here is a breakdown of potential issues and their solutions:
-
Inefficient Knoevenagel Condensation: The initial condensation between the ketone/aldehyde and the active methylene nitrile is a critical step.
-
Solution: Ensure the use of an appropriate base catalyst. While triethylamine is common, for less reactive ketones, stronger bases like piperidine or morpholine may be more effective. The removal of water formed during this condensation can also drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent.[1]
-
-
Poor Reactivity of Elemental Sulfur: The dissolution and reaction of sulfur can be a rate-limiting step.
-
Solution: Use finely powdered, high-purity sulfur. The reaction temperature can be gently increased (e.g., to 40-60 °C) to improve sulfur's solubility and reactivity.[1] However, be cautious as excessive heat can lead to side reactions. The choice of solvent is also important; polar solvents like ethanol, methanol, or DMF are generally preferred.[1]
-
-
Side Reactions and Impurity Formation: Several side reactions can reduce the yield of the desired product.
-
Unreacted Starting Materials: If the reaction does not go to completion, you may have significant amounts of unreacted ketone and nitrile. Increase the reaction time and/or temperature.
-
Formation of the Knoevenagel Intermediate: The α,β-unsaturated nitrile intermediate may be isolated if the subsequent sulfur addition and cyclization are slow. Ensure an adequate amount of sulfur is present and that the reaction conditions are suitable for cyclization.[1]
-
Dimerization/Polymerization: Starting materials or intermediates can sometimes undergo self-condensation. Adjusting reactant concentrations or the rate of reagent addition may mitigate this.[1]
-
A summary of optimized conditions for the Gewald reaction is presented below:
| Parameter | Recommended Condition | Rationale |
| Catalyst | L-proline (10 mol%) or Triethylamine | L-proline has been shown to be a green and efficient catalyst.[2] Triethylamine is a commonly used and effective base. |
| Solvent | DMF or Ethanol | Polar solvents that facilitate the dissolution of reactants. |
| Temperature | 60 °C (with L-proline) or Reflux | Optimal temperature balances reaction rate and minimizes side reactions. |
| Reactants | Cyclohexanone, Malononitrile, Sulfur | A common combination leading to a key intermediate. |
Poor Yield in the Cyclization to this compound
The second key step is the cyclization of the 2-aminothiophene intermediate to form the final pyrimidinone ring.
Question: I have a good yield of the 2-aminothiophene intermediate, but the subsequent cyclization to the this compound is resulting in a low yield. What could be the problem?
Answer:
Challenges in the cyclization step often relate to the choice of cyclizing agent, reaction conditions, and potential side reactions like the Dimroth rearrangement.
-
Incomplete Cyclization: The reaction may not be going to completion.
-
Solution: The choice of cyclizing agent is critical. Refluxing in formamide is a common and effective method.[3] Alternatively, reaction with formic acid can also be used, which proceeds through the formation of a primary amide followed by cyclization.[4] For some substrates, microwave irradiation has been shown to significantly reduce reaction times and improve yields.[5]
-
-
Dimroth Rearrangement: This is a common isomerization in nitrogen-containing heterocycles and can lead to the formation of undesired isomers, thereby reducing the yield of the target compound.[5]
-
Solution: The Dimroth rearrangement is often influenced by pH.[5] Careful control of the reaction conditions (e.g., using acidic conditions with formic acid) can sometimes minimize this side reaction. The thermodynamic stability of the product also plays a role; if the rearranged product is more stable, its formation may be favored.[6]
-
-
Substituent Effects: The nature of the substituents on the thiophene ring can influence the reactivity of the amino group and the subsequent cyclization.
-
Solution: Electron-withdrawing groups on the thiophene ring can decrease the nucleophilicity of the amino group, potentially requiring harsher reaction conditions (e.g., higher temperatures or longer reaction times) for cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific synthetic route and the substituents on the heterocyclic core. However, well-optimized, multi-step syntheses can achieve good overall yields. For example, a two-step process involving a Gewald reaction followed by cyclization can have yields for individual steps as high as 75-95%.[5] A one-pot, four-component reaction has been reported with yields up to 96% for certain derivatives.[7]
Q2: Are there any one-pot methods available to improve efficiency and yield?
A2: Yes, one-pot syntheses have been developed to improve the efficiency of this compound synthesis. For instance, a catalytic four-component reaction of a ketone, ethyl cyanoacetate, elemental sulfur, and formamide has been reported to produce the final product in a single step with high yields.[7] This approach offers advantages in terms of step economy and reduced need for purification of intermediates.[7]
Q3: How can I purify the final this compound product effectively?
A3: Purification is crucial for obtaining a high-purity product and accurate yield determination. Common purification techniques include:
-
Recrystallization: This is often the most effective method for purifying solid products. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard method. A variety of solvent systems can be employed, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture by cooling or by the addition of a non-solvent.
Q4: What are the key safety precautions to take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:
-
Handling of Reagents: Malononitrile is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Elemental sulfur is flammable. Formamide is a teratogen and should be handled with care.
-
Reaction Conditions: Some reactions may be exothermic. Monitor the reaction temperature carefully, especially during the initial stages. When using microwave synthesis, ensure the use of appropriate sealed vessels designed for this purpose.
Experimental Protocols
High-Yield Two-Step Synthesis of 5,6,7,8-Tetrahydrobenzo[8][9]this compound
This protocol is an optimized two-step procedure that generally provides a good yield of the target compound.
Step 1: Gewald Reaction - Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
To a mixture of cyclohexanone (1.18 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 10 mL of absolute ethanol, add triethylamine (2 mL).
-
Heat the reaction mixture at reflux for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and concentrate it under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (4:1) mixture as the eluent to yield the title compound as a yellow solid. A typical yield for this step is around 75%.[5]
Step 2: Cyclization to 5,6,7,8-Tetrahydrobenzo[8][9]this compound
-
Place the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) obtained from Step 1 in a round-bottom flask.
-
Add an excess of formamide (20 mL).
-
Heat the reaction mixture to reflux (approximately 190-210 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
If precipitation is incomplete, add water to the mixture.
-
Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the final this compound.
Data Presentation
Table 1: Comparison of Yields for Substituted Thieno[2,3-d]pyrimidin-4-amine Derivatives via Microwave-Assisted Dimroth Rearrangement
| Compound | Ar-group | Yield (%) |
| c | m-Tolyl | 79 |
| d | p-Tolyl | 62 |
| h | 2-Fluorophenyl | 41 |
| i | 3-Fluorophenyl | 84 |
| s | 3,4-Dichlorophenyl | 61 |
Data extracted from Guo et al. (2023).[5] The yields reported are for the final Dimroth rearrangement step.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Gewald Reaction
Caption: Troubleshooting workflow for low yield in the Gewald reaction.
PI3K/Akt Signaling Pathway
Thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is crucial in cell survival and proliferation.[9]
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
Rho-associated Kinase (ROCK) Signaling Pathway
Certain this compound derivatives have also been shown to be potent inhibitors of ROCK, a key regulator of the cytoskeleton and cell migration.
Caption: Simplified Rho/ROCK signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
optimizing reaction conditions for the N-alkylation of thieno[2,3-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the N-alkylation of thieno[2,3-d]pyrimidin-4(3H)-one. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of this compound?
The main challenge is controlling the regioselectivity of the alkylation. The this compound scaffold possesses multiple nucleophilic centers, including the N3 nitrogen and the O4 oxygen of the pyrimidinone ring. This can lead to the formation of a mixture of N-alkylated and O-alkylated products. Other common issues include incomplete reactions, low yields, and difficulties in product purification.
Q2: Which position is preferentially alkylated on the this compound core?
For the this compound system, deprotonation under basic conditions forms an ambident anion. In the case of the dioxo pyrimidine anion, the N-alkylation at the N3 position is generally the favored pathway.[1]
Q3: What are the typical reaction conditions for N-alkylation of this compound?
A common procedure involves the deprotonation of the this compound with a suitable base in an appropriate solvent, followed by the addition of an alkylating agent. The reaction is often carried out at room temperature.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase should be chosen to achieve good separation between the starting material, the desired N-alkylated product, and any potential O-alkylated byproduct. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can be used to identify the spots.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the this compound. 2. Inactive Alkylating Agent: The alkylating agent may have degraded. 3. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | 1. Base Selection: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions. 2. Reagent Quality: Use a fresh bottle of the alkylating agent or purify the existing one. 3. Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress by TLC. 4. Solvent Choice: Consider switching to a polar aprotic solvent like DMF or DMSO, which are known to facilitate SN2 reactions.[1] |
| Formation of a Mixture of N- and O-Alkylated Products | 1. Reaction Conditions Favoring O-Alkylation: Certain combinations of solvent, base, and alkylating agent can promote O-alkylation. 2. Nature of the Alkylating Agent: "Harder" alkylating agents may favor O-alkylation, while "softer" ones tend to favor N-alkylation. | 1. Solvent Optimization: The choice of solvent can influence the regioselectivity. Experiment with different solvents such as ethanol, DMF, and DMSO.[1] 2. Counter-ion Effect: The choice of base and its counter-ion can influence the reaction site. Consider using bases with different cations (e.g., KOH, NaOH, Cs2CO3). 3. Alkylating Agent: If possible, try a different alkylating agent with a softer leaving group (e.g., iodide instead of chloride). |
| Low Yield of the Desired N-Alkylated Product | 1. Side Reactions: Decomposition of the starting material or product under the reaction conditions. 2. Incomplete Reaction: The reaction may not have reached completion. 3. Product Loss During Workup: The product may be lost during extraction or purification steps. | 1. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC to determine the optimal reaction time and avoid prolonged heating that could lead to degradation. 2. Increase Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature cautiously. 3. Refine Workup Procedure: Ensure proper pH adjustment during aqueous workup to minimize product solubility in the aqueous phase. Use an appropriate solvent for extraction. |
| Difficulty in Separating N- and O-Alkylated Isomers | The polarity of the N- and O-alkylated isomers may be very similar, making chromatographic separation challenging. | 1. Chromatography Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for column chromatography. The use of a gradient elution may be beneficial. 2. Preparative HPLC: If column chromatography is ineffective, preparative high-performance liquid chromatography (HPLC) can be a powerful tool for separating isomers. 3. Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent or solvent mixture. |
Data Presentation
Table 1: Effect of Solvent on the Yield of Alkylation of a Substituted Thieno[2,3-d]pyrimidin-4-one Derivative.
| Solvent | Yield (%) |
| Ethanol | 64 |
| DMF | 82 |
| DMSO | 81 |
Data extracted from a study on a 3-phenyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-4-one derivative.[1]
Experimental Protocols
General Protocol for the N-Alkylation of a Substituted Thieno[2,3-d]pyrimidin-4-one:
This protocol is adapted from a published procedure and may require optimization for different substrates and alkylating agents.[1]
-
Deprotonation: Dissolve potassium hydroxide (KOH, 1.0 equivalent) in a minimal amount of water, and then add the chosen solvent (e.g., 13 mL of ethanol, DMF, or DMSO per 0.010 mol of substrate). To this solution, add the substituted thieno[2,3-d]pyrimidin-4-one (1.0 equivalent). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Alkylation: To the solution from step 1, add the alkylating agent (e.g., methallyl chloride or cinnamyl chloride, 1.2 equivalents) dropwise.
-
Reaction Monitoring: Maintain the reaction mixture at room temperature for a specified time (e.g., 2 hours) and monitor the progress by TLC.
-
Workup and Isolation:
-
In Ethanol: If the product precipitates upon cooling the reaction mixture (e.g., to 12°C for 24 hours), collect the solid by filtration.
-
In DMF or DMSO: Precipitate the product by adding a larger volume of water (e.g., 50 mL). Collect the solid by filtration.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: A general workflow for the optimization of the N-alkylation of this compound.
Caption: A decision-making diagram for troubleshooting common issues in the N-alkylation of this compound.
References
Technical Support Center: Purification of Polar Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the purification of polar thieno[2,3-d]pyrimidin-4(3H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar this compound derivatives?
A1: The main difficulties arise from the inherent polarity of these molecules, which often contain multiple hydrogen bond donors and acceptors (e.g., -NH, -OH, C=O groups). Key challenges include:
-
Poor Retention in Reversed-Phase Chromatography (RPC): Highly polar compounds have weak interactions with non-polar C18 stationary phases and may elute in the solvent front.[1]
-
Strong Retention & Peak Tailing in Normal-Phase Chromatography (NPC): The polar nature of these compounds leads to very strong interactions with silica gel, often resulting in retention at the baseline, significant peak tailing, or even irreversible adsorption.[2][3]
-
Compound Instability: The acidic nature of standard silica gel can cause degradation of sensitive thienopyrimidine derivatives during purification.
-
Low Solubility: While soluble in highly polar solvents like DMSO or DMF, they often have poor solubility in common, less polar chromatography solvents (e.g., ethyl acetate, dichloromethane), making sample loading difficult.
-
Crystallization Difficulties: High solubility in common polar solvents can make it challenging to find a suitable solvent system for effective recrystallization.
Q2: Which purification techniques are most effective for these polar compounds?
A2: The choice of technique depends on the specific derivative's properties and the impurities present. Effective methods include:
-
Recrystallization: Ideal for obtaining highly pure crystalline material if a suitable solvent or solvent system can be found. Common solvents include ethanol and mixtures like DMF/MeOH.[4][5]
-
Normal-Phase Flash Chromatography (with modifications): Can be effective if the silica gel is deactivated or if basic modifiers are added to the mobile phase to improve peak shape.
-
Reversed-Phase Chromatography (RPC): Best performed with specialized columns, such as those with polar-embedded or polar-endcapped stationary phases, which are designed to retain polar analytes.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for very polar compounds. It uses a polar stationary phase with a high-organic, low-aqueous mobile phase to promote retention.[7][8]
-
Mixed-Mode Chromatography (MMC): A powerful technique that uses stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange). This allows for unique selectivity and enhanced retention of polar, ionizable compounds.[9][10][11][12]
Q3: My compound streaks badly on a silica gel TLC plate, even with 10% methanol in dichloromethane. What can I do?
A3: Streaking (tailing) for these basic heterocycles on silica is common due to strong, non-ideal interactions with acidic silanol groups. To address this:
-
Add a Basic Modifier: Incorporate a small amount of a base into your mobile phase. A common practice is to add 0.5-2% triethylamine (TEA) or to use a premixed solution of 1-10% ammonium hydroxide in methanol as the polar component of your eluent.[3]
-
Use a Different Stationary Phase: Try TLC plates with a different stationary phase, such as alumina (neutral or basic) or a bonded phase like amino (NH2) or cyano (CN).[13]
-
Consider Reversed-Phase TLC: Use C18-functionalized TLC plates to assess separation under reversed-phase conditions.
Troubleshooting Guide
This table outlines common problems encountered during the purification of polar this compound derivatives and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Retention in Reversed-Phase HPLC (Compound elutes at void volume) | 1. Analyte is too polar for the C18 stationary phase.2. Mobile phase is too "strong" (high organic content). | 1. Use a column with a polar-embedded or polar-endcapped phase.2. Decrease the initial organic solvent percentage (e.g., start at 5% Acetonitrile/Methanol).3. Switch to HILIC mode.[1] |
| Compound Sticks to Baseline in Normal-Phase Chromatography | 1. Compound is highly polar and interacts too strongly with silica.2. Mobile phase is not polar enough. | 1. Add a basic modifier (e.g., 1-2% triethylamine or NH4OH in MeOH) to the mobile phase.2. Increase the polarity of the mobile phase (e.g., use higher percentages of MeOH or EtOH).3. Consider using a more polar solvent like ethanol in place of methanol.4. Switch to a less acidic stationary phase like neutral alumina. |
| Severe Peak Tailing / Streaking in HPLC or Flash Chromatography | 1. Strong secondary interactions between the basic nitrogen atoms of the thienopyrimidine and acidic free silanols on the silica surface.[3]2. Column overload. | 1. For NPC: Deactivate silica with TEA or use a mobile phase containing a basic modifier.2. For RPC: Use a high-quality, end-capped column. Lower the mobile phase pH to protonate the analyte (e.g., add 0.1% formic acid or TFA).[6]3. Reduce the amount of sample loaded onto the column. |
| Product Decomposes on the Column | 1. The compound is sensitive to the acidic nature of standard silica gel. | 1. Deactivate the silica gel by pre-flushing the column with a mobile phase containing 1-2% triethylamine.2. Use a different stationary phase such as neutral alumina, Florisil, or a bonded phase (Diol, Amino).3. Opt for non-chromatographic methods like recrystallization or precipitation. |
| Difficulty Finding a Recrystallization Solvent | 1. Compound is highly soluble in common polar solvents (MeOH, EtOH) but insoluble in non-polar solvents (hexanes, ether). | 1. Try a solvent/anti-solvent system. Dissolve the compound in a minimum of a hot "good" solvent (e.g., DMF, DMSO, ethanol) and slowly add a "poor" solvent (e.g., water, diethyl ether, hexanes) until turbidity persists, then cool slowly.2. Experiment with mixed solvent systems like DMF/Methanol, Dichloromethane/Methanol, or Ethanol/Water.[4][5] |
Purification Strategy Workflow
The selection of an appropriate purification strategy is critical for achieving high purity and yield. The following workflow provides a systematic approach.
Experimental Protocols
Protocol 1: Recrystallization of a Polar this compound
This protocol is a general guideline based on literature precedents for purifying thienopyrimidine derivatives.[4][5]
-
Solvent Selection: Test the solubility of a small amount of crude material in various polar solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, DMF) at room temperature and with heating. A good single solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, test a solvent/anti-solvent system (e.g., DMF/Methanol, DMF/Water, Ethanol/Water).
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., Ethanol) portion-wise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 2: Modified Normal-Phase Flash Chromatography
This protocol is designed for polar, basic compounds that exhibit poor behavior on standard silica gel.
-
Solvent System Selection: Using TLC, find a solvent system that provides a retention factor (Rf) of 0.2-0.3 for the target compound. Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH). If streaking occurs, add 1% triethylamine (TEA) to the solvent system (e.g., 89:10:1 DCM:MeOH:TEA).
-
Column Packing: Dry-pack a flash column with an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Column Deactivation & Equilibration: Pre-elute the packed column with 3-5 column volumes (CV) of the chosen mobile phase containing the basic modifier. This step neutralizes acidic sites on the silica.[3]
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent. If a stronger solvent is used (e.g., neat methanol), ensure the volume is very small. Pipette the solution directly onto the top of the silica bed.
-
Dry Loading: Dissolve the crude material in a suitable solvent (e.g., methanol). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with the selected mobile phase, collecting fractions. If separation is poor, a gradient elution can be performed by gradually increasing the percentage of the polar component (e.g., methanol).
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative HILIC
This protocol provides a starting point for purifying highly polar, water-soluble derivatives.[7][8]
-
Column and Solvent Selection:
-
Column: Use a preparative HILIC column (e.g., amide, diol, or bare silica phase).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate or Formate (adjust pH if necessary).
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate or Formate.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95% Acetonitrile). If solubility is poor, use a minimum amount of a stronger solvent like water or DMSO, then dilute with acetonitrile. Filter the sample through a 0.45 µm filter.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95-100% A) for at least 10 CVs. HILIC equilibration can be slow.
-
Injection and Elution: Inject the sample and begin the gradient. A typical gradient might be:
-
0-5 min: 95% A
-
5-25 min: Gradient from 95% A to 60% A
-
25-30 min: Hold at 60% A
-
-
Fraction Collection: Collect fractions based on UV detection at an appropriate wavelength (e.g., 254 nm).
-
Post-Purification: Combine pure fractions. Removing the high content of water and buffer salts can be achieved by lyophilization (freeze-drying).
Data Presentation: Purification Method Comparison
The following table summarizes and compares the different purification techniques.
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages | Best Suited For |
| Recrystallization | N/A | Single solvent or solvent/anti-solvent pair (e.g., EtOH, DMF/H₂O) | High purity achievable; Cost-effective; Scalable. | Not always possible; Can have lower yields. | Crystalline solids with moderate impurities. |
| Normal-Phase Chromatography | Silica Gel, Alumina | Hexanes/EtOAc, DCM/MeOH (+ 1% TEA) | Inexpensive; Good for moderately polar compounds. | Peak tailing for bases; Risk of compound degradation; Poor for very polar compounds.[3] | Moderately polar, non-ionizable compounds. |
| Reversed-Phase Chromatography | C18 (Polar-Endcapped), Phenyl-Hexyl | Water/Acetonitrile, Water/Methanol (+ 0.1% FA or TFA) | High reproducibility; Good for ionizable compounds; MS-compatible. | Poor retention for very polar compounds; Requires specialized columns.[6] | Polar compounds with some hydrophobic character. |
| HILIC | Bare Silica, Amide, Diol | High % Acetonitrile with aqueous buffer (e.g., Ammonium Formate) | Excellent retention for very polar compounds; MS-compatible.[7][8] | Longer equilibration times; Sensitive to water content in sample/solvents. | Highly polar, hydrophilic, and water-soluble compounds. |
| Mixed-Mode Chromatography | C18 with Ion-Exchange groups (e.g., -SO₃H, -NR₃⁺) | Aqueous buffer with organic modifier | Unique selectivity; Retains polar and non-polar compounds; Good peak shapes for bases.[9][10] | More complex method development; Fewer column choices. | Complex mixtures containing acidic, basic, and neutral polar compounds. |
Example Gradient Tables for Preparative HPLC
| Table 1: Reversed-Phase Gradient (Polar-Embedded C18 Column) | |
| Time (min) | %B (Acetonitrile with 0.1% Formic Acid) |
| 0.0 | 5 |
| 5.0 | 5 |
| 25.0 | 50 |
| 30.0 | 95 |
| 35.0 | 95 |
| 36.0 | 5 |
| 45.0 | 5 |
| Table 2: HILIC Gradient (Amide Column) | |
| Time (min) | %B (50:50 ACN:H₂O with 10mM NH₄OAc) |
| 0.0 | 5 |
| 5.0 | 5 |
| 25.0 | 40 |
| 30.0 | 60 |
| 35.0 | 60 |
| 36.0 | 5 |
| 45.0 | 5 |
Visualizations
Troubleshooting HPLC Peak Tailing
This decision tree helps diagnose and solve the common issue of peak tailing for basic thienopyrimidine compounds in reversed-phase HPLC.
References
- 1. mac-mod.com [mac-mod.com]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijari.org [ijari.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mac-mod.com [mac-mod.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mixed-Mode Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of Thieno[2,3-d]pyrimidin-4(3H)-one Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with thieno[2,3-d]pyrimidin-4(3H)-one compounds in biological assays.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common problems.
Q1: My this compound compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. How can I prevent this?
A1: This is a common issue for poorly soluble compounds. Precipitation upon dilution of a DMSO stock can lead to inaccurate and unreliable assay results. Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, to avoid solvent-induced artifacts. However, for some compounds, a slightly higher but still biologically tolerated concentration may be necessary to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in a mixture of DMSO and your aqueous buffer, gradually increasing the proportion of the aqueous component.
-
Use of Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG400) can be explored as co-solvents.
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent. Determine the pKa of your compound and adjust the pH of your aqueous buffer accordingly to favor the more soluble ionized form.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain compound solubility by forming micelles.
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of my this compound compound?
A2: Yes, inconsistent results are a hallmark of poor compound solubility. If the compound precipitates in the cell culture medium, the effective concentration that the cells are exposed to will be unknown and variable. This can lead to poor reproducibility of dose-response curves and misleading structure-activity relationships (SAR). It is crucial to ensure your compound remains in solution for the duration of the assay.
Q3: How can I determine the maximum soluble concentration of my compound in my specific assay buffer?
A3: A kinetic solubility assay is a high-throughput method to determine the concentration at which a compound starts to precipitate from an aqueous solution over a defined period. This will give you a good indication of the solubility limit under your experimental conditions.
Q4: What are amorphous solid dispersions, and can they help with the solubility of my this compound compound for in vitro studies?
A4: Amorphous solid dispersions (ASDs) are formulations where the crystalline drug is converted into an amorphous state and dispersed within a polymer matrix. The amorphous form of a drug generally has a higher apparent solubility and faster dissolution rate than its crystalline counterpart. Preparing an ASD of your this compound compound can be an effective strategy to enhance its solubility for in vitro biological assays.
Data Presentation
While specific quantitative solubility data for a broad range of this compound derivatives is not extensively available in the public domain, the following table provides an illustrative example of how kinetic solubility data for a hypothetical derivative, "Compound-X," could be presented. Researchers should generate this type of data for their specific compounds of interest.
Table 1: Illustrative Kinetic Solubility of Compound-X in Phosphate-Buffered Saline (PBS) with Various Co-solvents.
| Co-solvent | Co-solvent Concentration (%) | Kinetic Solubility (µM) |
| DMSO | 0.5 | 5 |
| DMSO | 1.0 | 12 |
| PEG400 | 1.0 | 8 |
| PEG400 | 2.0 | 18 |
| Ethanol | 1.0 | 3 |
| Ethanol | 2.0 | 7 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general procedure for determining the kinetic solubility of a compound using a plate-based method with UV-Vis spectrophotometry.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Preparation of Calibration Curve:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to prepare standards ranging from 1 µM to 100 µM.
-
Transfer a fixed volume of each standard to a UV-transparent 96-well plate.
-
Add the assay buffer to each well to achieve the final desired DMSO concentration (e.g., 1%).
-
Measure the absorbance at the compound's λmax.
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Solubility Measurement:
-
Add the 10 mM stock solution to individual wells of a 96-well plate.
-
Add the assay buffer to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM) with a fixed final DMSO concentration.
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
After incubation, visually inspect for precipitation.
-
Measure the absorbance of the supernatant in each well.
-
-
Data Analysis:
-
Calculate the concentration of the dissolved compound in each well using the standard curve.
-
The kinetic solubility is the highest concentration at which the measured concentration is equal to the nominal concentration, and no precipitation is observed.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation for In Vitro Testing
This protocol describes a small-scale laboratory method for preparing an ASD.
-
Materials:
-
This compound compound
-
Polymer (e.g., polyvinylpyrrolidone K30 - PVP K30)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture)
-
-
Procedure:
-
Accurately weigh the compound and polymer in a desired ratio (e.g., 1:5 drug-to-polymer).
-
Dissolve both the compound and the polymer in a minimal amount of the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to avoid thermal degradation.
-
Continue evaporation until a thin, clear film is formed on the flask wall.
-
Further dry the solid dispersion under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask. The resulting powder is the amorphous solid dispersion.
-
-
Characterization (Optional but Recommended):
-
Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Visualizations
Experimental Workflow for Addressing Solubility Issues
Caption: A workflow for troubleshooting solubility issues.
Rho-Associated Kinase (ROCK) Signaling Pathway
This compound derivatives have been identified as inhibitors of ROCK signaling, a pathway involved in cell migration, adhesion, and proliferation.
Caption: Inhibition of the ROCK signaling pathway.
Technical Support Center: Troubleshooting Inconsistent Results in Thieno[2,3-d]pyrimidin-4(3H)-one Anticancer Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the anticancer screening of thieno[2,3-d]pyrimidin-4(3H)-one derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Synthesis and Purity
-
Question: My this compound synthesis resulted in a low or no yield. What are the common causes and solutions?
-
Answer: Low yields can stem from several factors. Ensure all reagents are pure and dry, as moisture can interfere with the reaction. The reaction temperature and time are also critical; slight deviations can significantly impact the outcome. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. If the issue persists, re-evaluate the synthetic route; one-pot synthesis methods have been reported to be efficient for these compounds.
-
-
Question: I am observing high variability in my anticancer screening results. Could the purity of my synthesized compound be a factor?
-
Answer: Absolutely. Impurities can have their own biological activity, leading to inconsistent or misleading results. It is crucial to purify the synthesized compounds, for example, by recrystallization or column chromatography. The purity of the final compound should be confirmed using techniques like NMR, mass spectrometry, and HPLC. A purity of >95% is generally recommended for biological screening.
-
2. Compound Stability and Solubility
-
Question: How stable are this compound derivatives in DMSO stock solutions and cell culture media?
-
Answer: While specific stability data can vary between derivatives, it is essential to prepare fresh stock solutions in high-quality, anhydrous DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When diluted in cell culture media for experiments, use the solution immediately. Some compounds may degrade or precipitate in aqueous solutions over time, affecting the actual concentration exposed to the cells. It is advisable to perform a stability test of your specific compound in the experimental medium if you suspect degradation.
-
-
Question: My compound precipitates when I add it to the cell culture medium. How can I improve its solubility?
-
Answer: Poor aqueous solubility is a known issue for some heterocyclic compounds due to their planar structure. To improve solubility, you can try several approaches:
-
Gently warm the medium to 37°C before adding the compound stock.
-
Vortex the diluted solution immediately after adding the DMSO stock to the medium.
-
Decrease the final concentration of the compound in the assay.
-
If solubility issues persist, consider using a small percentage of a solubilizing agent like Cremophor EL or Pluronic F-68, but be sure to include a vehicle control with the same concentration of the solubilizing agent to account for any effects on cell viability.
-
-
3. Cell-Based Assays
-
Question: My MTT assay results for IC50 values are inconsistent between experiments. What are the common pitfalls?
-
Answer: The MTT assay is sensitive to several factors that can introduce variability.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Inconsistent cell numbers will lead to variability in the amount of formazan produced.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[1]
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Use a sufficient volume of a suitable solvent like DMSO and mix thoroughly.
-
Compound Interference: If your this compound derivative is colored, it can interfere with the absorbance reading. Run a control with the compound in cell-free media to check for intrinsic absorbance.
-
-
-
Question: I am not observing the expected induction of apoptosis with my this compound derivative in a Western blot for cleaved caspase-3. What could be the reason?
-
Answer:
-
Timing of Sample Collection: The activation of caspases can be a transient event. You may need to perform a time-course experiment to determine the optimal time point for observing caspase cleavage after treatment.
-
Antibody Quality: Ensure you are using a high-quality antibody that is validated for detecting the cleaved form of the protein.
-
Protein Degradation: Use protease inhibitors during sample preparation to prevent protein degradation.[2]
-
Alternative Cell Death Pathways: The compound may be inducing cell death through a caspase-independent pathway. Consider investigating other markers of apoptosis or other forms of cell death, such as necroptosis or autophagy.
-
-
4. Cell Line Integrity
-
Question: Could issues with my cancer cell lines be contributing to inconsistent screening results?
-
Answer: Yes, the health and identity of your cell lines are critical for reproducible results.
-
Cell Line Authentication: It is essential to periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.[3]
-
Mycoplasma Contamination: Mycoplasma contamination can alter cell metabolism and response to drugs. Regularly test your cell cultures for mycoplasma.
-
Genetic Drift: Continuous passaging of cell lines can lead to genetic changes, altering their phenotype and drug sensitivity. Use cells from a low passage number for your experiments and thaw a fresh vial from a validated stock when needed.[4]
-
-
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various this compound derivatives against different cancer cell lines, as reported in the literature.
Table 1: IC50 Values of 2,3-Disubstituted this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 15 | A549 | 0.94 | [5] |
| 19 | MCF-7 | <10 | [5] |
| 19 | A549 | <10 | [5] |
| 7 | MCF-7 | <10 | [5] |
| 10 | MCF-7 | <10 | [5] |
Table 2: IC50 Values of this compound Derivatives with Sulfonamide Moieties
| Compound | Cell Line | IC50 (µM) | Reference |
| 9 | MCF-7 | 27.83 | |
| 12 | MCF-7 | 29.22 | |
| 13 | MCF-7 | 22.52 | |
| 14 | MCF-7 | 22.12 | |
| Doxorubicin | MCF-7 | 30.40 |
Table 3: IC50 Values of a this compound ROCK Inhibitor
| Compound | Target | IC50 (µM) | Reference |
| 8k | ROCK I | 0.004 | [6] |
| 8k | ROCK II | 0.001 | [6] |
Experimental Protocols
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound compound and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Apoptosis Markers
-
Treat cells with the this compound compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent anticancer screening results.
Caption: A troubleshooting guide for common issues in the MTT assay.
Caption: A simplified diagram of apoptosis signaling pathways targeted by some anticancer agents.
References
- 1. reddit.com [reddit.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Fixing problems with cell lines: Technologies and policies can improve authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the selectivity of thieno[2,3-d]pyrimidin-4(3H)-one based kinase inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thieno[2,3-d]pyrimidin-4(3H)-one based kinase inhibitors. Our goal is to help you improve the selectivity of your compounds and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound based inhibitor shows activity against multiple kinases. How can I improve its selectivity?
A1: Improving kinase inhibitor selectivity is a common challenge. The thieno[2,3-d]pyrimidine scaffold is known to interact with the ATP-binding site of many kinases. Here are some strategies to enhance selectivity:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the thieno[2,3-d]pyrimidine core. Small changes can significantly impact binding affinity and selectivity. For instance, substitutions at the 2- and 6-positions of the thieno[2,3-d]pyrimidine ring have been shown to influence selectivity for kinases like ROCK, CDK4, and others.[1][2][3]
-
Targeting Unique Features: Exploit less conserved regions of the kinase active site. While the ATP-binding pocket is highly conserved, adjacent regions can vary between kinases. Designing your inhibitor to interact with these unique pockets can greatly improve selectivity.
-
Computational Modeling: Utilize molecular docking and in silico screening to predict the binding modes of your inhibitors and identify potential off-targets.[4] This can help prioritize the synthesis of more selective compounds.
Q2: I'm observing high variability in my in vitro kinase assay results. What could be the cause?
A2: High variability in in vitro kinase assays can stem from several factors. Here's a troubleshooting checklist:
-
Reagent Quality: Ensure the purity and stability of your kinase, substrate, and ATP. Batch-to-batch variations can lead to inconsistent results.
-
Assay Conditions:
-
ATP Concentration: If your inhibitor is ATP-competitive, its apparent potency will be sensitive to the ATP concentration in the assay. It's often recommended to use an ATP concentration at or near the Km value for the specific kinase.
-
Incubation Time and Temperature: Ensure consistent incubation times and temperatures, as enzyme activity is highly sensitive to these parameters.
-
-
Compound Handling:
-
Solubility: Poor compound solubility can lead to aggregation and inconsistent results. Ensure your inhibitor is fully dissolved in the assay buffer.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and proper technique.
-
-
Data Analysis: Use a consistent method for background correction, normalization, and curve fitting.
Q3: How can I confirm that my inhibitor is engaging its target kinase within a cellular context?
A3: Confirming target engagement in cells is a critical step to validate your inhibitor's mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
The principle behind CETSA is that a ligand binding to its target protein increases the protein's thermal stability.[5][6] By heating cell lysates or intact cells to various temperatures, you can determine the melting temperature (Tm) of your target protein. A shift in the Tm in the presence of your inhibitor indicates direct binding.
Q4: My inhibitor is potent in a biochemical assay but shows weak activity in cell-based assays. What are the possible reasons?
A4: Discrepancies between biochemical and cellular potency are common and can be due to several factors:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Cellular ATP Concentration: The concentration of ATP inside a cell is much higher than what is typically used in biochemical assays. For ATP-competitive inhibitors, this will lead to a decrease in apparent potency in cellular assays.
-
Metabolism: The inhibitor could be rapidly metabolized by the cells into an inactive form.
-
Off-target Effects: The inhibitor might be hitting other targets within the cell that counteract its intended effect.
Data Presentation: Inhibitor Selectivity Profiles
The following tables summarize the inhibitory activity of representative this compound derivatives against various kinases.
Table 1: Inhibitory Activity of this compound Derivatives against ROCK Kinases
| Compound | Substituent | ROCK1 IC50 (µM) | ROCK2 IC50 (µM) |
| 8k | 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl) | 0.004 | 0.001 |
Data extracted from a study on novel ROCK inhibitors.[2]
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidin-4-yl Hydrazone Derivatives against CDK4
| Compound | Substituent | CDK4 IC50 (µM) |
| Derivative 1 | 2-Pyridinecarboxaldehyde [6-(tert-butyl)thieno[2,3-d]pyrimidine-4-yl]hydrazone | Potent Inhibition |
| Derivative 2 | 4-[(methylamino)methyl]benzaldehyde (6-tert-butylthieno[2,3-d]pyrimidin-4-yl)hydrazone | Potent Inhibition |
| Derivative 3 | 5-isoindolinecarbaldehyde (6-tert-butylthieno[2,3-d]pyrimidin-4-yl)hydrazone | Potent Inhibition |
Data from studies on novel CDK4 inhibitors.[1][3]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a target kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
This compound inhibitor (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ATP solution (at or near the Km for the kinase)
-
[γ-³³P]ATP (for radiometric assays) or ADP-Glo™ Kinase Assay reagents (for luminescence-based assays)
-
96-well or 384-well plates
-
Phosphocellulose filter plates (for radiometric assays)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In the wells of a microplate, add the kinase, substrate, and inhibitor solution.
-
Initiate the reaction by adding the ATP solution (and [γ-³³P]ATP for radiometric assays).
-
Incubate the plate at a constant temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction. For radiometric assays, this is typically done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose filter plates. For luminescence-based assays like ADP-Glo™, add the ADP-Glo™ reagent.
-
Detect the signal. For radiometric assays, wash the filter plates, add scintillation fluid, and count using a scintillation counter. For the ADP-Glo™ assay, add the kinase detection reagent and measure luminescence.
-
Analyze the data to determine the IC50 value of the inhibitor.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for performing a CETSA experiment to confirm target engagement in intact cells.
Materials:
-
Cultured cells expressing the target kinase
-
This compound inhibitor (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)
Procedure:
-
Compound Treatment: Treat cultured cells with the inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Immediately cool the tubes on ice for 3 minutes.[5]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the target kinase by Western blotting.
-
Data Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve for the inhibitor-treated sample indicates target engagement.
Visualizations
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathway: VEGFR-2
References
- 1. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of Cyclin D1-CDK4: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
challenges in the scale-up synthesis of thieno[2,3-d]pyrimidin-4(3H)-one intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of thieno[2,3-d]pyrimidin-4(3H)-one intermediates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its precursors, particularly during scale-up operations.
Issue 1: Low Yield in Gewald Reaction (Step 1)
-
Question: We are experiencing a significant drop in yield for the initial 2-aminothiophene-3-carbonitrile synthesis (Gewald reaction) when moving from lab to pilot scale. What are the likely causes and how can we troubleshoot this?
-
Answer: A decrease in yield during the scale-up of the Gewald reaction is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
-
Potential Causes & Solutions:
-
Inefficient Mixing and "Hot Spots": On a larger scale, inadequate agitation can lead to localized areas of high temperature ("hot spots"), which can promote side reactions and decomposition of reactants or products.
-
Immediate Action: Increase the stirring rate and ensure the agitator is appropriately designed for the reactor geometry and reaction mass viscosity.
-
Long-Term Prevention: Optimize the stirrer design and speed. For viscous slurries, consider using an anchor or helical ribbon agitator. Perform reaction calorimetry to understand the heat flow and identify potential for localized heating.
-
-
Poor Temperature Control: The Gewald reaction is exothermic. The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, potentially leading to a runaway reaction and byproduct formation.
-
Immediate Action: Ensure the reactor's cooling system is functioning at maximum capacity. Reduce the rate of addition of the limiting reagent.
-
Long-Term Prevention: Conduct kinetic studies to understand the reaction rate at different temperatures. Implement an automated temperature control system that can adjust cooling based on real-time temperature monitoring.
-
-
Suboptimal Reagent Addition: Adding reagents too quickly can lead to an uncontrolled exotherm and the formation of impurities.
-
Immediate Action: Slow down the addition rate of the ketone or aldehyde.
-
Long-Term Prevention: Develop a controlled addition profile based on reaction calorimetry data to match the heat generation rate with the reactor's cooling capacity.
-
-
Impurity in Starting Materials: Impurities in the ketone/aldehyde, active methylene nitrile, or sulfur can inhibit the reaction or lead to side products.
-
Action: Test the purity of all raw materials before use. If necessary, purify the starting materials.
-
-
-
Issue 2: Impurity Formation in the Final Product
-
Question: We are observing significant levels of impurities in our final this compound product after the cyclization step. How can we identify and mitigate these?
-
Answer: Impurity formation is a critical issue in pharmaceutical intermediate synthesis. Understanding the potential side reactions is key to minimizing impurities.
-
Common Impurities and Mitigation Strategies:
-
Unreacted 2-Aminothiophene Intermediate: Incomplete cyclization will leave the starting aminothiophene in the final product.
-
Mitigation: Ensure an adequate excess of the cyclizing agent (e.g., formamide or formic acid) is used. Optimize the reaction temperature and time to drive the reaction to completion. Monitor the reaction progress by HPLC or TLC.
-
-
Side-Products from the Gewald Reaction: Impurities formed in the first step can carry through to the final product.
-
Mitigation: Optimize the Gewald reaction conditions to minimize byproduct formation. Consider purification of the 2-aminothiophene intermediate before proceeding to the cyclization step.
-
-
Hydrolysis of the Product: The pyrimidinone ring can be susceptible to hydrolysis under certain pH and temperature conditions during workup.
-
Mitigation: Maintain careful control of pH and temperature during workup and isolation. Use a non-aqueous workup if possible.
-
-
-
Issue 3: Difficulties with Product Isolation and Filtration
-
Question: Our this compound intermediate is difficult to filter and dry on a larger scale. The filtration is slow, and the product retains a high level of solvent. What can we do?
-
Answer: Filtration and drying are often bottlenecks in scale-up. The physical properties of the crystalline product are crucial.
-
Troubleshooting Filtration and Drying:
-
Poor Crystal Morphology: Small, needle-like crystals can pack tightly, leading to a dense filter cake that is slow to filter and difficult to wash effectively.
-
Solution: Optimize the crystallization process to obtain larger, more uniform crystals. This can be achieved by controlling the cooling rate, using anti-solvents, and seeding the crystallization.
-
-
High Slurry Viscosity: A thick slurry will be difficult to transfer and filter.
-
Solution: Adjust the solvent volume to achieve an optimal slurry concentration. Ensure adequate agitation to keep the solids suspended.
-
-
Inefficient Filter Cake Washing: Inadequate washing can leave residual solvents and impurities trapped in the filter cake.
-
Solution: Use a multi-stage wash with an appropriate solvent. Ensure the wash solvent effectively displaces the mother liquor. Consider reslurrying the filter cake for a more thorough wash.
-
-
Agglomeration During Drying: The product may form hard lumps during drying, leading to incomplete solvent removal.
-
Solution: Use a dryer with good agitation, such as a paddle dryer or a tumble dryer. Control the drying temperature to avoid melting or decomposition of the product.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound intermediates on a larger scale?
A1: The most common and scalable route involves a two-step process:
-
Gewald Reaction: A multi-component reaction between a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to form a 2-aminothiophene-3-carbonitrile or -carboxylate intermediate.
-
Cyclization: The 2-aminothiophene intermediate is then cyclized with a one-carbon synthon, typically formamide or formic acid, to form the this compound ring system.
Q2: What are the key safety considerations when scaling up the Gewald reaction?
A2: The primary safety hazard is the exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled. Key considerations include:
-
Heat Management: Ensure the reactor's cooling capacity is sufficient to handle the heat generated.
-
Controlled Reagent Addition: A slow, controlled addition of one of the reactants is crucial to manage the rate of heat evolution.
-
Emergency Preparedness: Have a clear plan for quenching the reaction in case of a thermal runaway.
Q3: How does the choice of base impact the Gewald reaction at scale?
A3: The choice of base is critical. Tertiary amines like triethylamine or morpholine are commonly used.
-
Strength of the Base: A base that is too strong can promote side reactions.
-
Handling and Safety: The volatility and toxicity of the base are important considerations on a larger scale.
-
Workup: The choice of base can affect the workup procedure for its removal.
Q4: What analytical techniques are essential for monitoring the synthesis and ensuring product quality?
A4: A combination of chromatographic and spectroscopic techniques is essential:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, identifying impurities, and determining product purity.
-
Thin-Layer Chromatography (TLC): A quick method for in-process checks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters for a Typical this compound Synthesis
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Gewald Reaction | |||
| Yield | 80-90% | 70-80% | Heat transfer limitations, mixing efficiency |
| Reaction Time | 2-4 hours | 6-8 hours | Slower reagent addition, heat removal |
| Purity of Intermediate | >98% | >95% | Potential for increased side products |
| Cyclization Reaction | |||
| Yield | 85-95% | 80-90% | Efficient removal of water byproduct |
| Reaction Time | 6-8 hours | 12-16 hours | Slower heating and cooling cycles |
| Overall Yield | 68-85% | 56-72% | Compounded losses from each step |
| Final Product Purity | >99% | >98.5% | Efficient purification and isolation |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a temperature probe, a condenser, a nitrogen inlet, and a controlled addition funnel with cyclohexanone (10.0 kg, 101.9 mol) and malononitrile (6.7 kg, 101.4 mol) in ethanol (50 L).
-
Initial Cooling: Cool the mixture to 10-15 °C with agitation.
-
Sulfur Addition: Add elemental sulfur (3.2 kg, 99.8 mol) to the mixture.
-
Controlled Base Addition: Slowly add triethylamine (10.1 kg, 99.8 mol) via the addition funnel over 2-3 hours, maintaining the internal temperature below 30 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture to 0-5 °C and stir for 1 hour. The product will precipitate.
-
Isolation: Filter the solid product and wash the filter cake with cold ethanol (2 x 10 L).
-
Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
Protocol 2: Pilot-Scale Synthesis of 5,6,7,8-Tetrahydrobenzo[b]this compound
-
Reactor Setup: Charge the 100 L reactor with the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate (15.0 kg, 78.0 mol) and formamide (75 L).
-
Heating: Heat the mixture to 150-160 °C with agitation and maintain for 10-12 hours. Ammonia will be evolved and should be scrubbed. Monitor the reaction progress by HPLC.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The product will precipitate.
-
Workup: Add water (75 L) to the slurry and stir for 1 hour.
-
Isolation: Filter the solid product and wash the filter cake with water (2 x 20 L) and then with ethanol (2 x 20 L).
-
Drying: Dry the product in a vacuum oven at 80 °C to a constant weight.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Gewald reaction.
minimizing side product formation in the cyclization of thieno[2,3-d]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the cyclization of thieno[2,3-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for thieno[2,3-d]pyrimidines?
The most prevalent and versatile method for synthesizing the thieno[2,3-d]pyrimidine core involves a two-step process.[1] The first step is the Gewald reaction, a one-pot multicomponent reaction to synthesize a polysubstituted 2-aminothiophene intermediate.[1][2] This is followed by the cyclization of the 2-aminothiophene to form the fused pyrimidine ring.
Q2: What are the common starting materials for the initial Gewald reaction?
The Gewald reaction typically utilizes a ketone or aldehyde, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2]
Q3: What are the common reagents used for the cyclization of the 2-aminothiophene intermediate?
Several reagents can be used for the cyclization step. Common choices include:
-
Formamide: Heating the 2-aminothiophene-3-carbonitrile intermediate in formamide is a straightforward method to construct the pyrimidinone ring.[1][3]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent reacts with the 2-aminothiophene to form an intermediate that can then be cyclized, often through a Dimroth rearrangement, by reacting with an amine.[1][2]
-
Urea: Heating the 2-aminothiophene-3-carboxylate intermediate with urea can also lead to the formation of the thieno[2,3-d]pyrimidine-2,4-dione scaffold.
-
Acyl Chlorides: Reaction with acyl chlorides can be used to introduce substituents at the 2-position of the pyrimidine ring during cyclization.[2]
Q4: What is the Dimroth rearrangement and its relevance in this synthesis?
The Dimroth rearrangement is a type of isomerization that can occur during the cyclization step, particularly when using reagents like DMF-DMA followed by an amine.[2] It involves the opening and re-closing of the pyrimidine ring, which can lead to the desired N-substituted thieno[2,3-d]pyrimidines. The reaction conditions, especially pH, can influence the rate and outcome of this rearrangement.
Troubleshooting Guide: Minimizing Side Product Formation
This guide addresses common issues encountered during the cyclization of 2-aminothiophene precursors to thieno[2,3-d]pyrimidines and provides potential solutions.
Issue 1: Low Yield of the Desired Thieno[2,3-d]pyrimidine
| Possible Cause | Recommended Solution(s) |
| Incomplete Cyclization | - Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. For formamide cyclizations, refluxing for 1.5-2 hours is typical.[1] - Microwave Irradiation: Consider using microwave synthesis, which has been shown to significantly reduce reaction times and improve yields in both the Gewald reaction and the subsequent cyclization.[2] |
| Sub-optimal Reagents | - Purity of Starting Material: Ensure the 2-aminothiophene intermediate is of high purity. Impurities from the Gewald reaction can interfere with the cyclization. - Excess of Cyclizing Reagent: Using a large excess of the cyclizing agent, such as formamide, can help drive the reaction to completion.[1] |
| Decomposition of Product | - Temperature Control: While higher temperatures can promote cyclization, excessive heat may lead to degradation of the product. Optimize the temperature to find a balance between reaction rate and product stability. |
Issue 2: Formation of Uncyclized Intermediates
| Possible Cause | Recommended Solution(s) |
| Insufficient Activation | - Choice of Cyclizing Agent: If using a less reactive cyclizing agent, consider switching to a more reactive one. For example, if reaction with urea is sluggish, using formamide or DMF-DMA might be more effective. |
| Steric Hindrance | - Bulky Substituents: If the 2-aminothiophene intermediate has bulky substituents, this can hinder the cyclization. Longer reaction times, higher temperatures, or the use of microwave irradiation may be necessary. |
Issue 3: Presence of Dimerization or Polymerization Products
| Possible Cause | Recommended Solution(s) |
| Side reactions of the Knoevenagel-Cope intermediate in the preceding Gewald reaction | - Optimize Gewald Reaction Conditions: Dimerization of the α,β-unsaturated nitrile intermediate can occur. Optimizing the base, solvent, and temperature in the Gewald step can minimize this side product, leading to a purer 2-aminothiophene starting material for cyclization. |
| High Concentration | - Dilution: Running the cyclization reaction at a lower concentration may help to reduce intermolecular side reactions that lead to dimers or polymers. |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine from 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile using Formamide
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
Procedure:
-
In a round-bottom flask, combine 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq) with an excess of formamide (e.g., 10-20 equivalents).[1][3]
-
Heat the mixture to reflux (typically around 190-210°C) and maintain this temperature for 1.5 to 2 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with water and then with a cold non-polar solvent like ethanol or diethyl ether to remove residual formamide and other impurities.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[1]
Quantitative Data:
| Starting Material | Product | Yield (%) | Melting Point (°C) |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 4-Amino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | 85-92 | 280-282 |
Yields and melting points are representative and can vary based on the specific substrate and reaction conditions.[1][3]
Visualizations
Reaction Pathway for Thieno[2,3-d]pyrimidine Synthesis
Caption: General workflow for the two-step synthesis of thieno[2,3-d]pyrimidines.
Troubleshooting Logic for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in thieno[2,3-d]pyrimidine synthesis.
References
Technical Support Center: Enhancing the Oral Bioavailability of Thieno[2,3-d]pyrimidin-4(3H)-one Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and enhancing the oral bioavailability of thieno[2,3-d]pyrimidin-4(3H)-one drug candidates. This guide is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound derivatives?
A1: The low oral bioavailability of this class of compounds typically stems from a combination of the following factors:
-
Poor Aqueous Solubility: Many thieno[2,3-d]pyrimidine derivatives are highly lipophilic and possess a planar structure, leading to strong crystal lattice energy and consequently, low solubility in gastrointestinal fluids. This dissolution rate-limited absorption is a major barrier.
-
Extensive First-Pass Metabolism: These compounds can be significantly metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver, reducing the amount of active drug reaching systemic circulation.
-
Efflux by Transporters: Thieno[2,3-d]pyrimidine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium. These transporters actively pump the drug back into the intestinal lumen, limiting its net absorption.[1]
Q2: What are the main strategies to improve the oral bioavailability of these compounds?
A2: There are three primary approaches to enhance the oral bioavailability of this compound drug candidates:
-
Chemical Modification: This involves synthesizing prodrugs or new analogs with improved physicochemical properties. For instance, creating ester or carbonate prodrugs can disrupt crystal packing and enhance solubility and permeability.
-
Formulation Development: This is a widely used strategy focusing on advanced dosage forms. Key techniques include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve solubilization in the gastrointestinal tract and enhance absorption via lymphatic pathways.[3]
-
-
Inhibition of Metabolism and Efflux: Co-administration with inhibitors of relevant CYP enzymes or efflux transporters can increase systemic exposure. However, this approach requires careful consideration of potential drug-drug interactions.
Q3: How do I choose the most appropriate bioavailability enhancement strategy for my specific this compound derivative?
A3: The choice of strategy depends on the primary reason for the low bioavailability of your compound. A systematic approach is recommended:
-
Characterize Physicochemical Properties: Determine the aqueous solubility at different pH values, logP, and solid-state properties (crystalline vs. amorphous).
-
In Vitro Permeability and Efflux: Conduct a Caco-2 permeability assay to assess the compound's intrinsic permeability and determine if it is a substrate for efflux transporters like P-gp.
-
In Vitro Metabolic Stability: Use liver microsomes or S9 fractions to determine the compound's susceptibility to first-pass metabolism.
Based on the results, you can select the most suitable strategy. For example, if low solubility is the main issue, formulation approaches like SEDDS or ASDs would be appropriate. If extensive first-pass metabolism is the primary concern, a prodrug approach to mask the metabolic site or co-administration with a metabolic inhibitor could be explored.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of oral formulations for this compound drug candidates.
| Problem | Possible Cause(s) | Suggested Troubleshooting Steps |
| Low drug loading in lipid-based formulations (e.g., SEDDS). | Poor solubility of the drug in the selected oils and surfactants. | 1. Screen a wider range of oils (long-chain and medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants/co-solvents (e.g., Transcutol, PEG 400). 2. Determine the saturation solubility of the drug in individual excipients and their binary/ternary mixtures. 3. Consider using a co-solvent to increase the drug's solubility in the lipid phase. |
| Phase separation or precipitation upon aqueous dispersion of a SEDDS formulation. | Imbalance in the oil/surfactant/co-surfactant ratio; inappropriate HLB value of the surfactant system. | 1. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion. 2. Adjust the surfactant and co-surfactant blend to achieve an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically between 8 and 12 for SEDDS).[4] 3. Evaluate the robustness of the formulation to dilution with different aqueous media (e.g., water, simulated gastric fluid, simulated intestinal fluid). |
| High variability in in vivo pharmacokinetic data. | Inconsistent dissolution and absorption; food effects; enterohepatic recirculation. | 1. Ensure the formulation provides consistent drug release in vitro. 2. For preclinical studies, consider using a solution formulation if possible to minimize dissolution-related variability. 3. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. 4. Analyze the pharmacokinetic profile for multiple peaks, which may indicate enterohepatic recirculation. |
| Good in vitro dissolution but poor in vivo absorption. | Low intestinal permeability; significant efflux by transporters; extensive pre-systemic metabolism. | 1. Perform a Caco-2 permeability assay to confirm low permeability and/or high efflux. 2. If efflux is confirmed, consider co-administration with a known P-gp inhibitor (e.g., verapamil) in preclinical studies to assess the potential for improvement. 3. Evaluate the metabolic stability of the compound in intestinal and liver microsomes to quantify the extent of first-pass metabolism. |
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize hypothetical quantitative data to illustrate the potential improvements in oral bioavailability with different enhancement strategies for a model this compound drug candidate.
Table 1: Improvement of Oral Bioavailability through Formulation Strategies
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Drug (Aqueous Suspension) | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| Micronized Drug | 120 ± 25 | 1.5 | 750 ± 150 | 300 |
| Nanosuspension | 250 ± 45 | 1.0 | 1800 ± 300 | 720 |
| Solid Dispersion (1:5 drug-polymer ratio) | 350 ± 60 | 1.0 | 2500 ± 450 | 1000 |
| SEDDS | 450 ± 80 | 0.75 | 3200 ± 500 | 1280 |
Table 2: Improvement of Oral Bioavailability through a Prodrug Approach
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Parent Drug | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| Phosphate Ester Prodrug | 300 ± 50 | 1.0 | 2000 ± 350 | 800 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a liquid SEDDS formulation for a poorly water-soluble this compound derivative.
Materials:
-
This compound drug candidate
-
Oil: Capryol 90 (Caprylocaproyl Polyoxyl-8 glycerides)
-
Surfactant: Cremophor EL (Polyoxyl 35 Castor Oil)
-
Co-surfactant: Transcutol HP (Diethylene Glycol Monoethyl Ether)
-
Glass vials, magnetic stirrer, and water bath.
Methodology:
-
Excipient Screening:
-
Determine the saturation solubility of the drug candidate in various oils, surfactants, and co-surfactants to select excipients with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare a series of mixtures with varying ratios of surfactant and co-surfactant (e.g., 1:1, 2:1, 1:2).
-
For each surfactant/co-surfactant ratio, mix with the selected oil at different weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation of the Drug-Loaded SEDDS:
-
Based on the phase diagram, select a ratio of oil, surfactant, and co-surfactant from the stable microemulsion region.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C in a water bath and mix gently with a magnetic stirrer until a homogenous solution is formed.
-
Add the pre-weighed drug candidate to the excipient mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of distilled water in a USP dissolution apparatus II at 37°C with gentle agitation (50 rpm). Record the time taken for the formation of a homogenous emulsion.
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Protocol 2: In Vitro Dissolution Testing of a Solid Dispersion
Objective: To evaluate the in vitro dissolution profile of a solid dispersion of a this compound derivative.
Materials:
-
Solid dispersion of the drug candidate (e.g., prepared by solvent evaporation with a polymer like PVP K30 or Soluplus®)
-
Unformulated drug powder
-
USP Apparatus II (Paddle Apparatus)
-
Dissolution medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8)
-
HPLC system for drug quantification
Methodology:
-
Set the temperature of the dissolution bath to 37 ± 0.5°C and the paddle speed to 75 rpm.
-
Add 900 mL of the dissolution medium to each vessel and allow it to equilibrate.
-
Accurately weigh an amount of the solid dispersion or unformulated drug equivalent to the desired dose and place it in each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the drug concentration in the filtered samples using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Test formulation (e.g., SEDDS or solid dispersion)
-
Intravenous (IV) formulation of the drug in a suitable vehicle (e.g., DMSO/PEG400/saline)
-
Oral gavage needles and syringes
-
Heparinized blood collection tubes
-
Centrifuge and freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into two groups: one for oral administration and one for IV administration.
-
Oral Administration: Administer the test formulation to the rats via oral gavage at a predetermined dose.
-
IV Administration: Administer the IV formulation via the tail vein at a lower dose to determine the absolute bioavailability.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital sinus at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Immediately transfer the blood samples into heparinized tubes and centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the drug candidate in rat plasma.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the drug.
-
Extract the drug from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life for both oral and IV routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
Visualizations
Logical Workflow for Enhancing Oral Bioavailability
References
refining in silico models for more accurate prediction of thieno[2,3-d]pyrimidin-4(3H)-one activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining in silico models for the more accurate prediction of thieno[2,3-d]pyrimidin-4(3H)-one activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common biological targets for this compound derivatives?
A1: this compound derivatives are a versatile class of compounds that have been investigated for a wide range of biological activities. Their structural similarity to purine bases like guanine and adenine makes them suitable for interacting with various enzymes and receptors.[1] Common targets include protein kinases (such as EGFR, VEGFR, and CDKs), dihydrofolate reductase (DHFR), DNA gyrase, and topoisomerase II.[2][3][4][5][6][7][8] They have shown potential as anticancer, antimicrobial, antifungal, and antitubercular agents.[5][9][10]
Q2: My QSAR model for a series of this compound analogs has a low predictive ability (low Q²). What are the potential causes and solutions?
A2: A low predictive ability in a QSAR model can stem from several factors. Firstly, the dataset may not be diverse enough or could contain outliers that skew the model. Ensure your training set spans a wide range of structural features and biological activities. Secondly, the chosen molecular descriptors may not be relevant to the mechanism of action. Consider exploring a variety of descriptor types, including 2D, 3D, and electronic properties. Thirdly, the alignment of the molecules in 3D-QSAR studies is critical.[11][12][13] Re-evaluate your alignment strategy to ensure it is based on a common pharmacophore or a consistent docking pose. Finally, non-linear relationships between descriptors and activity might exist, in which case, non-linear modeling methods like support vector machines or random forests could be more appropriate than traditional linear regression.[14][15]
Q3: The binding affinities predicted by my molecular docking simulations do not correlate well with the experimental IC50 values. How can I troubleshoot this?
A3: A lack of correlation between docking scores and experimental activity is a common challenge. Here are several troubleshooting steps:
-
Protein Preparation: Ensure the receptor structure is correctly prepared. This includes adding hydrogens, assigning correct protonation states for residues like histidine, and optimizing the hydrogen bond network. The crystal structure of the target protein should be carefully chosen, considering its resolution and the presence of co-crystallized ligands.
-
Ligand Preparation: Ligands must be correctly protonated and have their stereochemistry properly assigned. Generating low-energy 3D conformations is also crucial.
-
Docking Protocol: The choice of docking algorithm and scoring function can significantly impact the results. It may be beneficial to try different docking programs or to use a consensus scoring approach. Also, verify that the docking grid box is centered correctly on the active site and is of an appropriate size.
-
Post-docking Analysis: Instead of relying solely on the docking score, visually inspect the binding poses. Look for key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are known to be important for the activity of this class of compounds. Molecular dynamics simulations can provide a more accurate estimation of binding free energies.[8][16]
Q4: How can I interpret the structure-activity relationship (SAR) from my in silico and in vitro data to guide the design of new this compound derivatives?
A4: Interpreting SAR involves identifying which structural modifications lead to changes in biological activity.[1] For thieno[2,3-d]pyrimidin-4(3H)-ones, substitutions at various positions of the core structure can significantly influence their potency and selectivity. For instance, bulky groups at certain positions might enhance activity, while at others they could be detrimental.[12][13] By analyzing the contour maps from 3D-QSAR studies and the interaction patterns from molecular docking, you can identify regions where modifications are likely to be beneficial.[11][12] For example, if a particular region of the binding pocket is hydrophobic, introducing lipophilic groups on the ligand in that area could improve binding affinity.[4]
Troubleshooting Guides
Guide 1: Improving the Robustness of QSAR Models
This guide addresses common issues encountered when developing QSAR models for this compound derivatives.
| Problem | Possible Cause | Recommended Solution |
| Low Statistical Significance (low R²) | Insufficient number of compounds in the training set. | Expand the dataset with more compounds, ensuring structural diversity. |
| Inappropriate selection of molecular descriptors. | Utilize a wider range of descriptors (e.g., topological, electronic, steric) and employ feature selection algorithms to identify the most relevant ones.[15] | |
| Poor Predictive Performance (low Q²) | Overfitting of the model to the training data. | Use a larger and more diverse test set for external validation. Employ cross-validation techniques during model building.[14] |
| Presence of activity cliffs (small structural changes leading to large activity changes). | Investigate these compounds separately to understand their unique interactions. Consider using methods that can handle non-linear data. | |
| Model Not Applicable to New Compounds | The new compounds fall outside the applicability domain of the model. | Define the applicability domain of your QSAR model and only use it to predict the activity of compounds that fall within this domain. |
Guide 2: Enhancing the Accuracy of Molecular Docking
This guide provides solutions to common problems in molecular docking studies of this compound derivatives.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Docking Poses | High flexibility of the ligand or protein active site. | Use flexible docking protocols that allow for side-chain movement. If significant conformational changes are expected, consider using induced-fit docking. |
| The docking algorithm is not converging to a stable solution. | Increase the number of docking runs and cluster the results to identify the most populated and lowest energy poses. | |
| Poor Correlation with Experimental Data | The scoring function does not accurately reflect the binding affinity. | Use multiple scoring functions and consider a consensus scoring approach. Post-process the docking results with more accurate methods like MM/GBSA or MM/PBSA. |
| The experimental data has high variability. | Ensure the in vitro data is of high quality and consistency. If possible, use data from the same experimental setup for all compounds. | |
| Biologically Irrelevant Interactions Predicted | Incorrect protonation states of the ligand or protein residues. | Carefully check and adjust the protonation states at physiological pH. |
| Water molecules in the active site are not considered. | If water molecules are known to mediate interactions, include them in the docking simulation. |
Quantitative Data Summary
The following tables summarize the biological activity of selected this compound derivatives from various studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Target | Reference |
| Compound 15 | A549 | 0.94 | - | [10] |
| Compound 20 | SNB-75 | - (TGI = 16.2 µM) | DHFR | [4] |
| Compound 23 | - | - (TGI = 67.7 µM) | DHFR | [4] |
| Compound 5 | HepG-2 | 3.3 ± 0.90 | FLT3 Kinase | [17] |
| Compound 8 | MCF-7 | 15 ± 1.5 | Kinase | [17] |
| Compound 5b | A549 | - (IC50 vs EGFR = 37.19 nM) | EGFR | [8] |
| Thienopyrimidine Derivative | HepG-2 | 8.001 ± 0.0445 | JAK2 Kinase | [6] |
Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives
| Compound | Organism | MIC (mM) | Target | Reference |
| Compound 22 | Gram-positive & Gram-negative bacteria | 0.05 - 0.13 | Topoisomerase II DNA gyrase | [5] |
| Compound 14 | Fungal species | 0.013 - 0.026 | CYP51 lanosterol demethylase | [5] |
| Compound 15 | Fungal species | 0.027 | CYP51 lanosterol demethylase | [5] |
| Compound 13b | Mycobacterium tuberculosis H37Ra | 6 - 8 µM | - | [9] |
| Compound 29e | Mycobacterium tuberculosis H37Ra | 6 - 8 µM | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Molecular Docking
-
Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogens are added. The protein is then energy minimized using a suitable force field.
-
Ligand Preparation: The 3D structures of the this compound derivatives are sketched and optimized using a molecular mechanics force field. Gasteiger charges are computed, and rotatable bonds are defined.
-
Grid Generation: A grid box is defined around the active site of the protein, ensuring it is large enough to accommodate the ligands.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to dock the ligands into the prepared protein structure. Multiple docking runs are performed to ensure conformational sampling.
-
Analysis of Results: The resulting docking poses are ranked based on their binding energies. The best-scoring poses are visually inspected to analyze the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.[2][3]
Protocol 2: In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, and the test compounds (this compound derivatives) are prepared in a suitable buffer (e.g., Tris-HCl).
-
Assay Procedure: The kinase, substrate, and test compound are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection: After a specific incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is determined by plotting the percentage of inhibition against the compound concentration.[7][17]
Visualizations
Caption: A typical workflow for the design and evaluation of this compound derivatives.
Caption: A logical workflow for troubleshooting poor correlations between in silico predictions and experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and QSAR studies of new this compound derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of this compound derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3D-QSAR and 3D-QSSR studies of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors by CoMFA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3D-QSAR and 3D-QSSR studies of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors by CoMFA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Thieno[2,3-d]pyrimidin-4(3H)-one and Quinazoline Derivatives as Anticancer Agents
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of two prominent heterocyclic scaffolds in oncology.
In the landscape of cancer chemotherapy, the quest for novel molecular entities with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, thieno[2,3-d]pyrimidin-4(3H)-ones and quinazolines have emerged as privileged scaffolds, demonstrating significant potential as anticancer agents. This guide provides a comparative study of these two chemical classes, presenting quantitative data on their biological activity, detailing key experimental protocols, and visualizing relevant signaling pathways to aid in the rational design of next-generation cancer therapeutics.
At a Glance: Chemical Structures
Thieno[2,3-d]pyrimidin-4(3H)-one: This scaffold is a bioisostere of purines and quinazolines, characterized by a thiophene ring fused to a pyrimidine ring. The presence of the sulfur atom in the thiophene ring influences the molecule's electronic properties and can lead to unique biological activities.[1]
Quinazoline: This structure consists of a benzene ring fused to a pyrimidine ring. The quinazoline core is a well-established pharmacophore in anticancer drug discovery, with several FDA-approved drugs, such as gefitinib and erlotinib, based on this scaffold.[2]
Performance Comparison: Anticancer Activity
The anticancer efficacy of this compound and quinazoline derivatives has been extensively evaluated against a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds from both classes, providing a quantitative comparison of their cytotoxic potential. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, drug exposure times, and assay methodologies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15 | A549 (Lung) | 0.94 | [1] |
| Compound 19 | MCF-7 (Breast) | <10 | [1] |
| Compound 19 | A549 (Lung) | <10 | [1] |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [3] |
| Compound 17f | HepG2 (Liver) | 4.10 ± 0.45 | [3] |
| 2-(benzylamino)-5,6-dimethylthis compound | MDA-MB-435 (Melanoma) | - (GP = -31.02%) | [4] |
| Thienopyrimidine 3 | MCF-7 (Breast) | 0.045 | [5] |
| Thienopyrimidine 4 | MCF-7 (Breast) | 0.11 | [5] |
| Ester 2 | MDA-MB-231 (Breast) | 0.16 | [5] |
| 2-ethyl derivative 4 | MDA-MB-231 (Breast) | 0.24 | [5] |
GP: Growth Percent
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| PVHD121 (15 ) | A549 (Lung) | In micromolar range | [2] |
| PVHD121 (15 ) | HCT116 (Colon) | In micromolar range | [2] |
| PVHD121 (15 ) | MCF7 (Breast) | In micromolar range | [2] |
| Compound 44 | MCF-7 (Breast) | More potent than cisplatin | [2] |
| Compound 21 | HeLa (Cervical) | 1.85 | [6] |
| Compound 21 | MDA-MB-231 (Breast) | 2.81 | [6] |
| Compound 22 | HeLa (Cervical) | 2.15 | [6] |
| Compound 22 | MDA-MB-231 (Breast) | 2.35 | [6] |
| Compound 23 | HeLa (Cervical) | 2.35 | [6] |
| Compound 23 | MDA-MB-231 (Breast) | 2.55 | [6] |
| Compound 32 | A549 (Lung) | 0.02 ± 0.091 | [7] |
| Compound 23 | PC-3 (Prostate) | 0.016 | [7] |
| Compound 5 | EGFR tyrosine kinase | 0.38 ± 0.02 | [7] |
| Compound 37 | MCF-7 (Breast) | 2.86 ± 0.31 | [7] |
| Compound 53 | MCF-7 (Breast) | 2.09 | [7] |
| Compound 53 | HepG-2 (Liver) | 2.08 | [7] |
Mechanisms of Anticancer Action
Both this compound and quinazoline derivatives exert their anticancer effects through various mechanisms, often by targeting key molecules involved in cancer cell proliferation, survival, and metastasis.
Common Mechanisms of Action
-
Kinase Inhibition: A primary mechanism for both scaffolds is the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family. By blocking the ATP-binding site of these kinases, these compounds can halt downstream signaling pathways crucial for cancer cell growth and survival. Several quinazoline-based drugs, such as gefitinib and erlotinib, are well-known EGFR inhibitors. Thieno[2,3-d]pyrimidines have also been developed as potent EGFR inhibitors.
-
Induction of Apoptosis: Both classes of compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of apoptosis-related proteins, such as the Bcl-2 family and caspases.
-
Cell Cycle Arrest: These derivatives can interfere with the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M or G1), thereby preventing cell division.
Visualizing Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways targeted by these anticancer agents.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives on Specific Kinase Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant inhibitory activity against a range of protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the performance of selected this compound derivatives against key kinase targets, supported by experimental data from peer-reviewed studies. We present a side-by-side comparison with established kinase inhibitors to offer a clear perspective on their potential as therapeutic agents.
I. Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative this compound derivatives against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Rho-associated coiled-coil containing protein kinase (ROCK). These targets were chosen due to their critical roles in cell proliferation, angiogenesis, and cell motility, respectively.
Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR)
| Compound | Target | IC50 (µM) | Alternative Inhibitor | Target | IC50 (µM) |
| Thieno[2,3-d]pyrimidine Derivative 1 | EGFR (Wild-Type) | 0.077 | Erlotinib | EGFR (Wild-Type) | 0.002[1][2][3] |
| Thieno[2,3-d]pyrimidine Derivative 2 | EGFR (Wild-Type) | 0.059 | Gefitinib | EGFR (Wild-Type) | 0.026 - 0.057[4] |
| Thieno[2,3-d]pyrimidine Derivative B1 | EGFR (L858R/T790M) | 0.013 | Gefitinib | EGFR (L858R/T790M) | >4 |
Thieno[2,3-d]pyrimidine Derivatives 1 and 2 demonstrate potent inhibition of wild-type EGFR, with IC50 values in the nanomolar range, comparable to the established inhibitor Erlotinib.[5] Notably, Derivative B1 shows significant activity against the clinically relevant erlotinib- and gefitinib-resistant EGFR L858R/T790M double mutant.[6]
Table 2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Compound | Target | IC50 (µM) | Alternative Inhibitor | Target | IC50 (µM) |
| Thieno[2,3-d]pyrimidine Derivative 17f | VEGFR-2 | 0.23 ± 0.03 | Sorafenib | VEGFR-2 | 0.09[7][8] |
| Thieno[2,3-d]pyrimidine Derivative 21e | VEGFR-2 | 0.021 | Sorafenib | VEGFR-2 | 0.09[7][8] |
| Thieno[2,3-d]pyrimidine Derivative 21b | VEGFR-2 | 0.0334 | Sorafenib | VEGFR-2 | 0.09[7][8] |
The thieno[2,3-d]pyrimidine derivatives 17f, 21e, and 21b exhibit potent inhibition of VEGFR-2.[9][10] In particular, compounds 21e and 21b show significantly lower IC50 values than the multi-kinase inhibitor Sorafenib, indicating a strong potential for development as selective anti-angiogenic agents.[9]
Table 3: Inhibition of Rho-associated coiled-coil containing protein kinase (ROCK)
| Compound | Target | IC50 (µM) | Alternative Inhibitor | Target | IC50 (µM) |
| Thieno[2,3-d]pyrimidine Derivative 8k | ROCK1 | 0.004 | Fasudil | ROCK1 | 0.33 (Ki) - 10.7[11][12] |
| Thieno[2,3-d]pyrimidine Derivative 8k | ROCK2 | 0.001 | Fasudil | ROCK2 | 0.158 - 1.9[11][12] |
Derivative 8k, a this compound, demonstrates exceptionally potent inhibition of both ROCK1 and ROCK2, with IC50 values in the low nanomolar range.[13][14] This represents a significant improvement in potency compared to the established ROCK inhibitor Fasudil.[13][14]
II. Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding of the therapeutic rationale and the methods used for validation, the following diagrams illustrate the signaling pathways of the targeted kinases and a general workflow for an in vitro kinase inhibition assay.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Caption: Simplified ROCK signaling pathway and the point of inhibition.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
III. Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, which can be adapted for various kinase targets. This protocol is based on a luminescence-based assay that measures ATP consumption.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase.
Materials:
-
Kinase: Purified recombinant target kinase (e.g., EGFR, VEGFR-2, ROCK).
-
Substrate: Specific peptide or protein substrate for the target kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Test Compound: this compound derivative dissolved in DMSO.
-
Alternative Inhibitor: Known inhibitor for the target kinase (e.g., Erlotinib, Sorafenib, Fasudil) dissolved in DMSO.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.
-
Luminescence-based ATP Detection Reagent: (e.g., Kinase-Glo®).
-
Microplates: White, opaque 96- or 384-well plates.
-
Multichannel Pipettes and Plate Reader: Capable of measuring luminescence.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and alternative inhibitor in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in kinase assay buffer to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction:
-
Add the kinase and substrate to the wells of the microplate.
-
Add the serially diluted test compound or alternative inhibitor to the respective wells. Include control wells with DMSO only (no inhibitor) and wells without kinase (background).
-
Pre-incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Terminate the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate the plate as recommended by the detection reagent manufacturer to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity (higher signal indicates more inhibition).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This guide provides a framework for understanding and evaluating the inhibitory potential of this compound derivatives against key kinase targets. The presented data and protocols are intended to support further research and development in the field of kinase inhibitor discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. oncology-central.com [oncology-central.com]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of this compound derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Thieno[2,3-d]pyrimidine Analogs as Kinase Inhibitors: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of key cancer-related kinases, specifically Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR). The document details the structure-activity relationships (SAR) of these compounds, supported by quantitative experimental data, and provides methodologies for the key biological assays cited.
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, structurally analogous to the native purine bases in DNA and RNA.[1][2] This structural similarity allows compounds based on this scaffold to interact with a wide range of biological targets, particularly ATP-binding sites within protein kinases. Consequently, these derivatives have been extensively explored as anticancer agents, demonstrating efficacy as inhibitors of crucial signaling proteins like EGFR, PI3K, CDK4, and ROCKs.[3][4][5] This guide focuses on the SAR of two prominent classes: PI3K and EGFR inhibitors.
Thieno[2,3-d]pyrimidine Inhibitors of PI3K
A notable series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives has been explored for their inhibitory action against PI3K isoforms.[4][6] The substitution pattern on the 2-aryl ring has been identified as a critical determinant of their biological activity.[6]
Data Presentation: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors
The following table summarizes the inhibitory activity of selected compounds against PI3Kβ and PI3Kγ isoforms at a concentration of 10 µM.[6]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH₃ | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH₃ | 50 | <40 |
| IIIk | 3-OCH₃ | <40 | 48 |
Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[6]
Structure-Activity Relationship Summary:
From the data, a clear SAR emerges for PI3K inhibition:
-
Position of Hydroxyl Group: A hydroxyl group at the 3-position of the 2-phenyl ring (meta position) is crucial for potent activity (compare IIIa and IIIb ). Moving the hydroxyl group to the 4-position (para) significantly diminishes inhibitory action against both PI3Kβ and PI3Kγ.[6]
-
Effect of Methoxy Group: The addition of a methoxy group at the 5-position generally enhances activity, particularly when a 3-hydroxyl group is present. Compound VIb , with both 3-OH and 5-OCH₃ substituents, demonstrated the best activity against both isoforms.[6]
-
Methoxy vs. Hydroxyl: A methoxy group alone (as in IIIk ) is less effective than a hydroxyl group at the 3-position, suggesting the phenolic hydroxyl is a key interacting moiety.[6]
Thieno[2,3-d]pyrimidine Inhibitors of EGFR
The thieno[2,3-d]pyrimidine scaffold has also been successfully employed in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many epithelial cancers.[4][7] Research in this area has focused on achieving potency against both the wild-type (WT) EGFR and clinically relevant mutant forms, such as the T790M resistance mutant.[4][8]
Data Presentation: SAR of Thieno[2,3-d]pyrimidin-4(3H)-ones as EGFR Inhibitors
The table below presents the inhibitory concentrations (IC₅₀) for a representative series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against EGFR.
| Compound | R¹ (at C2) | R² (at C3) | EGFR IC₅₀ (µM) |
| 21 | 4-fluorophenyl | 3-chloro-4-fluorophenyl | 0.077 |
| 25 | 4-methoxyphenyl | 3-chloro-4-fluorophenyl | 0.059 |
| Erlotinib | (Reference) | 0.04 |
Data sourced from a study on novel thienopyrimidinone derivatives as dual EGFR and FGFR inhibitors.[7]
Structure-Activity Relationship Summary:
For this class of EGFR inhibitors, substitutions at both the C2 and C3 positions are critical for high potency.
-
C2 Position: The nature of the substituent at the C2 position influences activity. A 4-methoxyphenyl group (25 ) confers slightly higher potency than a 4-fluorophenyl group (21 ), suggesting that electron-donating groups in this position may be favorable for EGFR inhibition.[7]
-
C3 Position: While not varied in this specific data set, the 3-chloro-4-fluorophenyl group at the C3 position is a common feature in many potent kinase inhibitors, designed to occupy a specific hydrophobic pocket in the ATP-binding site.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR findings.
PI3K Inhibition Assay (Enzymatic)
The inhibitory activity of the synthesized compounds on PI3K isoforms can be assessed at a concentration of 10 μM using a suitable reference compound like PI-103.[6] The assay typically involves measuring the kinase activity through methods like ADP-Glo™ Kinase Assay. This method quantifies the amount of ADP produced during the kinase reaction. The luminescence signal is inversely correlated with the amount of ADP, and thus, kinase activity. The percent inhibition is calculated relative to a control reaction without the inhibitor.
EGFR Kinase Inhibition Assay
The in vitro inhibitory activity against EGFR can be determined using an ELISA-based assay. This method typically involves the following steps:
-
Coating: A 96-well plate is coated with a poly(Glu, Tyr) 4:1 substrate.
-
Kinase Reaction: The recombinant human EGFR enzyme is incubated in the wells with the test compounds at various concentrations and ATP to initiate the phosphorylation reaction.
-
Detection: An anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added to the wells.
-
Signal Generation: A substrate for HRP (e.g., TMB) is added, and the resulting colorimetric signal is measured with a plate reader. The signal intensity is proportional to the extent of substrate phosphorylation.
-
IC₅₀ Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.[7]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines (e.g., MCF-7, HCT-116) is commonly evaluated using the MTT assay.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to metabolize the tetrazolium salt into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.[9]
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of Cyclin D1-CDK4: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of this compound derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: A Comparative Analysis Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continually evolving, with a significant focus on heterocyclic compounds. Among these, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have emerged as a versatile scaffold, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the efficacy of these derivatives against established standard-of-care drugs in key therapeutic areas, supported by experimental data and detailed methodologies.
Antimicrobial and Antifungal Efficacy
This compound derivatives have shown potent activity against a range of bacterial and fungal pathogens, in some cases surpassing the efficacy of conventional antibiotics and antifungals.
Comparative Data
| Compound ID | Target Organism | MIC (μM) | Standard-of-Care Drug | MIC (μM) | Fold Change vs. Standard | Reference |
| Compound 22 | Gram-positive & Gram-negative bacteria | 0.05 - 0.13 | Streptomycin, Ampicillin | Not specified | 6 to 15-fold more potent | [1] |
| Compound 14 | Fungal species | 0.013 - 0.026 | Ketoconazole, Bifonazole | Not specified | 10 to 15-fold more potent | [1] |
| Compound 15 | Fungal species | 0.027 | Ketoconazole, Bifonazole | Not specified | 10 to 15-fold more potent | [1] |
| Compound 2 | Multi-drug resistant Gram-positive bacteria (MRSA, VISA, VRSA, VRE) | 2 - 16 mg/L | Vancomycin | Not specified | Potent activity | [2][3] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The this compound derivatives and standard antibiotics are serially diluted in MHB in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Proposed Mechanism of Action: Inhibition of Topoisomerase II and CYP51
Molecular docking studies suggest that the antibacterial activity of compounds like Compound 22 may be attributed to the inhibition of topoisomerase II DNA gyrase, an essential enzyme for bacterial DNA replication.[1] The antifungal activity of derivatives such as Compound 15 is hypothesized to result from the inhibition of the CYP51 lanosterol demethylase enzyme, which is crucial for fungal cell membrane synthesis.[1]
Caption: Proposed antimicrobial and antifungal mechanisms of action.
Anticancer Efficacy
Numerous this compound derivatives have been synthesized and evaluated for their anticancer activity, demonstrating significant cytotoxic effects against various cancer cell lines.
Comparative Data
| Compound ID | Cancer Cell Line | IC50 (μM) | Standard-of-Care Drug | IC50 (μM) | Reference |
| Compound 17f | HCT-116 (Colon Cancer) | 2.80 ± 0.16 | Sorafenib | 0.23 ± 0.04 | [4] |
| Compound 17f | HepG2 (Liver Cancer) | 4.10 ± 0.45 | Sorafenib | 0.23 ± 0.04 | [4] |
| Compound 15 | A549 (Lung Cancer) | 0.94 | - | - | [5] |
| 2-(benzylamino)-5,6-dimethylthis compound | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% | - | - | [6] |
| Compound 8k | ROCK I (Enzyme) | 0.004 | - | - | [7][8] |
| Compound 8k | ROCK II (Enzyme) | 0.001 | - | - | [7][8] |
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and a standard-of-care drug for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
Targeted Signaling Pathways
The anticancer activity of these derivatives is often attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[4] Some thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[4]
Caption: Inhibition of the VEGFR-2 signaling pathway.
ROCK Signaling Pathway
Rho-associated coiled-coil containing protein kinases (ROCKs) are involved in various cellular processes, including cell migration and morphology.[8] Their inhibition is a promising strategy for cancer therapy. Certain this compound derivatives have demonstrated potent ROCK inhibitory activity.[7][8]
Caption: Inhibition of the ROCK signaling pathway.
Experimental Workflow: From Synthesis to In Vitro Evaluation
The development and evaluation of novel this compound derivatives typically follow a structured workflow.
Caption: General experimental workflow for evaluation.
References
- 1. Synthesis, biological evaluation and QSAR studies of new this compound derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Screening of Thieno[2,3-d]pyrimidin-4(3H)-one Inhibitors Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as potent kinase inhibitors. It summarizes their inhibitory activities against a panel of kinases, supported by quantitative experimental data. Detailed methodologies for key kinase inhibition assays are provided to facilitate the replication and validation of these findings.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. This guide focuses on the cross-screening of various this compound derivatives to elucidate their selectivity and potency profiles, offering valuable insights for the development of targeted cancer therapies.
Data Presentation: Kinase Inhibitory Activity
The inhibitory activity of selected this compound derivatives against various kinases is summarized below. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) or as a percentage of inhibition at a given concentration.
| Compound ID | Target Kinase | IC50 (µM) | Inhibition (%) @ Conc. (µM) | Reference |
| Compound 8k | ROCK1 | 0.004 | [1] | |
| ROCK2 | 0.001 | [1] | ||
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 | [2] | |
| Compound 5 | FLT3 | 32.435 ± 5.5 | [3] | |
| Compound 8 | FLT3 | 40.55 ± 6.3 | [3] | |
| Compound 9b | FLT3 | 39.61 ± 4.6 | [3] | |
| Compound 10 | FLT3 | 40.04 ± 5.5 | [3] | |
| Compound VIb | PI3Kβ | 72% @ 10 µM | [4] | |
| PI3Kγ | 84% @ 10 µM | [4] | ||
| Compound IIIa | PI3Kβ | 62% @ 10 µM | [4] | |
| PI3Kγ | 70% @ 10 µM | [4] | ||
| Generic Thieno[2,3-d]pyrimidine | General Kinases | 49.02% @ 20 µM | [5] |
Experimental Protocols
Detailed methodologies for commonly employed kinase inhibition assays are provided below. These protocols are essential for understanding the experimental basis of the presented data and for designing further screening studies.
ADP-Glo™ Kinase Assay (General Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation :
-
Prepare a 1x kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Dilute the kinase to the desired concentration in the kinase buffer.
-
Prepare a substrate/ATP mix in the kinase buffer. The final ATP concentration is typically at or below the Km for the specific kinase.
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in the kinase buffer.
-
-
Assay Procedure :
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
HTRF® Kinase Assay (General Protocol)
This assay is based on Homogeneous Time-Resolved Fluorescence (HTRF) and measures the phosphorylation of a biotinylated substrate.
-
Reagent Preparation :
-
Prepare a 1x kinase reaction buffer.
-
Prepare solutions of the kinase, biotinylated substrate, and ATP in the kinase buffer.
-
Prepare serial dilutions of the test compound.
-
-
Kinase Reaction :
-
To a 384-well plate, add the test compound, kinase, and biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired period (e.g., 60 minutes).
-
-
Detection :
-
Stop the reaction by adding a detection buffer containing EDTA, a europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody (donor), and streptavidin-XL665 (acceptor).
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
-
Data Acquisition and Analysis :
-
Measure the HTRF signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm for the cryptate and 665 nm for XL665).
-
The HTRF ratio (665 nm/620 nm) is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the ADP-Glo™ assay.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by this compound inhibitors and a general experimental workflow for their screening.
References
- 1. Discovery of this compound derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Novel Drug Targets for Thieno[2,3-d]pyrimidin-4(3H)-one Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thieno[2,3-d]pyrimidin-4(3H)-one compounds against alternative therapies, focusing on the validation of their novel drug targets. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to facilitate a deeper understanding of their therapeutic potential.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the inhibitory activities of selected this compound derivatives against various validated drug targets, alongside clinically relevant alternative inhibitors for objective comparison.
Table 1: Inhibition of Rho-Associated Coiled-Coil Kinase (ROCK)
| Compound/Drug | Target | IC50 (µM) | Reference |
| This compound Derivative (8k) | ROCK I | 0.004 | [1][2] |
| ROCK II | 0.001 | [1][2] | |
| Fasudil | ROCK | ~0.33 | |
| Ripasudil | ROCK2 | 0.019 | |
| Netarsudil | ROCK | - |
Table 2: Inhibition of Dihydrofolate Reductase (DHFR)
| Compound/Drug | Target | IC50 (µM) | Reference |
| This compound Derivative (Compound 20) | DHFR | 0.20 | |
| Methotrexate | DHFR | 0.012 | |
| Pemetrexed | DHFR | 0.001-0.003 | |
| Trimethoprim | DHFR | ~0.005-0.01 |
Table 3: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Compound/Drug | Target | IC50 (µM) | Reference |
| This compound Derivative (17f) | VEGFR-2 | 0.23 | [3][4] |
| Thieno[2,3-d]pyrimidine Derivative (Compound 8b) | VEGFR-2 | 0.073 | [5] |
| Thieno[2,3-d]pyrimidine Derivative (Compound 8e) | VEGFR-2 | 0.0039 | [6] |
| Sorafenib | VEGFR-2 | 0.09 | |
| Sunitinib | VEGFR-2 | 0.08 | |
| Axitinib | VEGFR-2 | 0.001 |
Table 4: Inhibition of Epidermal Growth Factor Receptor (EGFR)
| Compound/Drug | Target | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine Derivative (Compound B1) | EGFR L858R/T790M | 0.013 | |
| Gefitinib | EGFR | ~0.015-0.03 | [7][8][9] |
| Erlotinib | EGFR | ~0.002-0.04 | [7][8][10][11] |
| Afatinib | EGFR | ~0.0005 |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol for ROCK, VEGFR-2, EGFR)
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against protein kinases.
Materials:
-
Recombinant human kinase (e.g., ROCK1, ROCK2, VEGFR-2, EGFR)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Peptide substrate specific to the kinase
-
Test compounds (this compound derivatives and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the recombinant kinase in kinase buffer to the desired concentration.
-
Prepare the substrate/ATP mix by adding the specific peptide substrate and ATP to the kinase buffer.
-
Add 2 µL of the enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mix to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity.
Materials:
-
Recombinant human DHFR
-
DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Test compounds dissolved in DMSO
-
96-well UV-transparent plates
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare serial dilutions of the test compounds in DHFR assay buffer.
-
In a 96-well plate, add the following to each well:
-
DHFR assay buffer
-
Diluted test compound or DMSO (vehicle control)
-
NADPH solution
-
DHFR enzyme solution
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the DHF substrate solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.[12][13][14][15]
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound compounds.
Caption: ROCK Signaling Pathway and Inhibition.
Caption: DHFR Pathway and Inhibition.
Caption: VEGFR-2 Signaling and Inhibition.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Drug Target Validation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. academic.oup.com [academic.oup.com]
Assessing Off-Target Effects of a Lead Thieno[2,3-d]pyrimidin-4(3H)-one ROCK Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of a lead thieno[2,3-d]pyrimidin-4(3H)-one compound, focusing on its profile as a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The performance of this lead compound is contextualized by comparison with Fasudil, a clinically relevant and well-characterized ROCK inhibitor. This analysis is supported by available biochemical data and detailed experimental protocols to aid in the design and interpretation of selectivity profiling studies.
Introduction to Thieno[2,3-d]pyrimidin-4(3H)-ones
The thieno[2,3-d]pyrimidine scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its ability to target a wide range of protein kinases.[1] Derivatives of this scaffold have been developed as potent inhibitors of kinases crucial to cancer progression and other diseases, including ROCK, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth factor Receptor (EGFR).[2][3][4] Given that kinase inhibitors often exhibit off-target activities due to the conserved nature of the ATP-binding site, a thorough assessment of their selectivity is paramount for preclinical development.[5]
Lead Compound and Alternative
Lead Compound: Compound 8k
A noteworthy example from this class is 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)this compound (Compound 8k) , which has been identified as a highly potent ROCK inhibitor.[2][6]
Alternative Compound: Fasudil (HA-1077)
For comparison, Fasudil , a well-established and clinically used ROCK inhibitor, is employed as the alternative.[7] Fasudil is known to inhibit other protein kinases, providing a benchmark for evaluating the selectivity of newer compounds.[8]
Data Presentation: On-Target Potency and Off-Target Profile
The following tables summarize the available quantitative data for Compound 8k and Fasudil. It is important to note that a head-to-head comprehensive kinome-wide selectivity screen for Compound 8k is not publicly available. The data presented for Compound 8k reflects its high on-target potency, while the data for Fasudil illustrates a broader kinase inhibition profile.
Table 1: On-Target Biochemical Potency of ROCK Inhibitors
| Inhibitor | Target | IC₅₀ / Kᵢ | Reference |
| Compound 8k | ROCK1 | 4 nM (IC₅₀) | [2][6] |
| ROCK2 | 1 nM (IC₅₀) | [2][6] | |
| Fasudil | ROCK1 | 0.33 µM (Kᵢ) | [7][8] |
| ROCK2 | 0.158 µM (IC₅₀) | [7][8] |
Table 2: Off-Target Kinase Profile of Fasudil
This table presents a selection of off-target kinases inhibited by Fasudil, based on kinome-wide screening data. The data indicates the percentage of remaining kinase activity at a given concentration of Fasudil, where a lower percentage signifies stronger inhibition.
| Kinase Target | % Activity Remaining at 1µM Fasudil | % Activity Remaining at 10µM Fasudil | Reference |
| ROCK2 | 25.0 | 4.0 | [5] |
| PRKX | 21.0 | 2.0 | [5] |
| PKA | - | 4.58 µM (IC₅₀) | [8] |
| PKC | - | 12.30 µM (IC₅₀) | [8] |
| PKG | - | 1.650 µM (IC₅₀) | [8] |
| MAP4K5 | 36.3 | - | [5] |
| PKN1 | 40.5 | - | [5] |
| MAP4K4 | 44.1 | - | [5] |
| MAP4K2 | 104.0 | 83.0 | [5] |
| ROCK1 | 98.0 | 36.0 | [5] |
Data from IUPHAR/BPS Guide to PHARMACOLOGY, sourced from DiscoveRx KINOMEscan® and EMD Millipore KinaseProfilerTM services.[5]
Mandatory Visualization
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fasudil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Discovery of this compound derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
reproducibility of in vitro anticancer activity of thieno[2,3-d]pyrimidin-4(3H)-ones across different labs
An Examination of Inter-Laboratory Data on the Anticancer Efficacy of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
The this compound scaffold has emerged as a promising framework in the design of novel anticancer agents, with numerous derivatives demonstrating potent in vitro activity against a range of cancer cell lines. However, the reproducibility of these findings across different research laboratories is a critical factor in the validation of these compounds as potential therapeutic leads. This guide provides a comparative analysis of published data on the in vitro anticancer activity of this compound derivatives, with a focus on highlighting the consistency and variability of results from independent studies.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of various this compound derivatives as reported by different research groups. It is crucial to note that these are different chemical entities, and direct comparisons of IC50 values should be made with caution, considering the structural differences and variations in experimental protocols.
| Compound ID/Structure | Cancer Cell Line | Reported IC50 (µM) | Research Group (Lab) | Citation |
| 2-(benzylamino)-5,6-dimethylthis compound | Melanoma (MDA-MB-435) | Growth Percent = -31.02% | Ivan Franko National University of Lviv | [1][2] |
| Compound 15 | Non-small cell lung cancer (A549) | 0.94 | Soochow University | [3] |
| Compound 19 | Breast cancer (MCF-7) | <10 | Soochow University | [3] |
| Compound 19 | Non-small cell lung cancer (A549) | <10 | Soochow University | [3] |
| Thienopyrimidine 3 | Breast cancer (MCF-7) | 0.045 | University of Chemical Technology and Metallurgy, Sofia | [4] |
| Thienopyrimidine 4 | Breast cancer (MCF-7) | 0.11 | University of Chemical Technology and Metallurgy, Sofia | [4] |
| Compound 14 | Breast cancer (MCF-7) | 22.12 | King Saud University | [5] |
| Compound 13 | Breast cancer (MCF-7) | 22.52 | King Saud University | [5] |
| Compound 21 | Breast cancer (MDA-MB-231) | 0.029 | University of Chemical Technology and Metallurgy, Sofia | [6] |
| Compound 21 | Breast cancer (MCF-7) | 0.074 | University of Chemical Technology and Metallurgy, Sofia | [6] |
Observations:
-
A wide range of IC50 values is observed, from the nanomolar to the micromolar range, highlighting the significant impact of structural modifications on anticancer potency.
-
Different research groups have focused on distinct cancer cell lines, making direct comparisons challenging.
-
Even within the same cell line (e.g., MCF-7), the reported activities for different derivatives vary substantially.
While this data does not allow for a direct assessment of the reproducibility of a single compound's activity, the consistent reports of significant anticancer effects from multiple independent labs for various this compound derivatives lend credibility to the potential of this chemical class in cancer therapy.
Experimental Protocols
Variations in experimental methodologies can significantly influence the outcome of in vitro anticancer assays. Below are detailed protocols for the most commonly cited methods in the evaluated literature.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: After incubation, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
2. SRB (Sulphorhodamine B) Assay
The SRB assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to the wells and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 510 nm. The absorbance is proportional to the total cellular protein mass.
-
IC50 Calculation: The IC50 value is determined from the dose-response relationship.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for evaluating the in vitro anticancer activity of a compound and a simplified representation of a signaling pathway that could be targeted by this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. This compound Derivatives of Benzimidazole as Potential Anti- Breast Cancer (MDA-MB-231, MCF-7) Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of novel kinase inhibitors, demonstrating significant therapeutic potential in oncology. This guide provides a comparative analysis of molecular docking studies performed on various derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, offering insights into their binding affinities and interactions with key cancer-related protein kinases. The data presented herein is collated from multiple research endeavors, providing a comprehensive overview for researchers in the field.
Comparative Analysis of Kinase Inhibition
The following tables summarize the in-vitro inhibitory activities and, where available, the molecular docking scores of various this compound derivatives against several important protein kinase targets. These kinases are implicated in cancer cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a key target in cancer therapy, and various thieno[2,3-d]pyrimidine derivatives have been evaluated for their inhibitory potential.
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| 5b | Varied substitutions on the thienopyrimidine core | EGFRWT | 0.037 | Not Reported | Not Detailed | [1] |
| 5b | Varied substitutions on the thienopyrimidine core | EGFRT790M | 0.204 | Not Reported | Not Detailed | [1] |
| 21 | Not Detailed | EGFR | 0.077 | Not Reported | Not Detailed | [2] |
| 25 | Not Detailed | EGFR | 0.059 | Not Reported | Not Detailed | [2] |
| PAS1 | Not Detailed | EGFR | Not Reported | -8.7 | Not Detailed | [3] |
| (S)-7 | Secondary amine from (S)-configured 2-amino-2-phenylethan-1-ol | EGFR | <0.001 | Not Reported | Not Detailed | [4] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| 17f | Not Detailed | VEGFR-2 | 0.23 | Not Reported | Not Detailed | [5] |
| 6b | Not Detailed | VEGFR-2 | 0.0536 | Not Reported | Not Detailed | [3] |
| PAS1 | Not Detailed | VEGFR-2 | Not Reported | -8.6 | Not Detailed | [3] |
| PAS9 | Not Detailed | VEGFR-2 | Not Reported | -8.0 | Not Detailed | [3] |
Other Kinase Targets
Thieno[2,3-d]pyrimidine derivatives have also been investigated as inhibitors of other kinases such as FLT3 and ROCK.
| Compound ID | Substitution Pattern | Target | IC50 (µM) | % Inhibition | Reference |
| 5 | Not Detailed | FLT3 | Not Reported | High | [6][7] |
| 8k | 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl) | ROCK I | 0.004 | Not Reported | [8][9] |
| 8k | 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl) | ROCK II | 0.001 | Not Reported | [8][9] |
Experimental Protocols: A Glimpse into the Methodology
The molecular docking studies cited in this guide generally follow a standardized computational workflow. Although specific parameters may vary between studies, a representative protocol is outlined below.
General Molecular Docking Workflow
-
Protein Preparation: The three-dimensional crystal structure of the target kinase (e.g., EGFR, VEGFR-2) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: The 2D structures of the thieno[2,3-d]pyrimidine derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The prepared ligands are docked into the active site of the prepared protein. The docking grid is defined to encompass the ATP-binding pocket of the kinase.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores (binding affinities). The interactions between the ligand and the amino acid residues in the active site are visualized and analyzed to understand the molecular basis of inhibition.[3]
Visualizing Molecular Interactions and Pathways
Understanding the broader biological context is crucial for drug development. The following diagrams illustrate a simplified experimental workflow for identifying kinase inhibitors and the canonical EGFR signaling pathway, which is a common target for the compounds discussed.
Caption: A generalized workflow for the discovery and optimization of thieno[2,3-d]pyrimidine-based kinase inhibitors.
Caption: A simplified representation of the EGFR signaling pathway and the mechanism of its inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Thieno[2,3-d]pyrimidin-4(3H)-one: A Comprehensive Guide for Laboratory Professionals
The proper disposal of thieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound utilized in pharmaceutical research and drug development, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance.[1] Adherence to established protocols minimizes risks associated with hazardous chemical waste. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information regarding its hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile)[1]
-
Safety glasses or goggles[1]
-
A flame-resistant lab coat[1]
-
Closed-toe shoes[1]
In case of exposure, immediately follow the first-aid measures outlined in the SDS and seek prompt medical attention.[1]
Step-by-Step Disposal Protocol
The systematic disposal of this compound waste is essential for safety and regulatory compliance. The following protocol outlines the necessary steps from waste generation to final disposal.
Step 1: Waste Identification and Segregation
Proper identification and segregation of chemical waste is the foundational step in preventing hazardous reactions.[1]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled, and compatible container.
-
Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid waste containing this compound.
-
Incompatible Wastes: Do not mix this compound waste with incompatible materials. For instance, acids should be stored separately from bases, and oxidizing agents must be kept away from organic compounds and reducing agents.[1][2]
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
Container Requirements:
-
Labeling: Accurate labeling is a legal requirement and crucial for safe disposal.[1] Each container must be clearly labeled with:
-
Waste Log: Maintain a detailed log of all chemicals added to a waste container to ensure an accurate inventory.[1]
Step 3: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal as regular trash.[1]
-
Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the chemical residue.[1][4]
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[1] For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[1]
-
Drying: Allow the rinsed container to air dry completely.
-
Label Defacement: Before disposing of the container in the regular trash, deface or remove all chemical labels.[4]
Step 4: Final Disposal
Hazardous waste, including this compound, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Schedule a Pickup: Contact your EHS office to arrange for a waste pickup when your containers are nearly full.[1][4]
-
Prohibited Disposal Methods:
Quantitative Data Summary
| Parameter | Guideline | Citation(s) |
| pH for Drain Disposal | Aqueous solutions with a pH between 5.5 and 10.5 may be acceptable for drain disposal in small quantities, if not otherwise hazardous. | [1][5] |
| Satellite Accumulation | A generator may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation. | [1] |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | [1][2] |
Note: These are general guidelines. Always consult your institution's specific policies and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
Personal protective equipment for handling thieno[2,3-d]pyrimidin-4(3H)-one
For researchers, scientists, and drug development professionals working with Thieno[2,3-d]pyrimidin-4(3H)-one (CAS RN: 14080-50-3), a thorough understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety glasses or goggles | Should be compliant with EN166 (EU) or NIOSH (US) standards. Use of a face shield is recommended when there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves | Recommended materials include nitrile rubber. Regularly inspect gloves for any signs of degradation or puncture before use. |
| Protective clothing | A lab coat is mandatory. For larger quantities or procedures with a high risk of splashing, consider a chemical-resistant apron or suit. | |
| Respiratory Protection | Not required under normal use with adequate ventilation | If ventilation is inadequate or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational and Disposal Plan
Proper handling and disposal of this compound are critical to prevent contamination and environmental hazards.
| Procedure | Step-by-Step Guidance |
| Handling and Storage | 1. Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. 2. Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. 3. Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |
| Spill Response | 1. Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. 2. Large Spills: Evacuate the area. Contain the spill and prevent it from entering drains. Collect the material with a non-combustible absorbent and dispose of it according to local regulations. |
| Disposal | 1. Chemical Waste: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Do not dispose of it in the sanitary sewer. 2. Contaminated Packaging: Dispose of contaminated packaging as unused product. |
Visual Workflows
To further clarify the procedural steps for safety and handling, the following diagrams illustrate the key decision-making processes.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Disposal Workflow for this compound Waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
